molecular formula C12H24N2O6S2 B1486419 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride CAS No. 337515-04-5

1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride

Número de catálogo: B1486419
Número CAS: 337515-04-5
Peso molecular: 356.5 g/mol
Clave InChI: QLOKIVQVNAGFNY-UWVGGRQHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride is a useful research compound. Its molecular formula is C12H24N2O6S2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O6S2/c13-9(11(15)16)7-21-5-3-19-1-2-20-4-6-22-8-10(14)12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOKIVQVNAGFNY-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCSCC(C(=O)O)N)OCCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCSC[C@@H](C(=O)O)N)OCCSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356019-49-2
Record name 7,10-Dioxa-4,13-dithiahexadecanedioic acid, 2,15-diamino-, (2R,15R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356019-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

1,8-Bis(cysteinyl)-3,6-dioxaoctane Dihydrochloride: A Chiral Scaffold for Supramolecular Receptors and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,8-Bis(cysteinyl)-3,6-dioxaoctane dihydrochloride (CAS: 1356019-49-2)[1] is a highly specialized, bifunctional chiral building block. Structurally, it consists of a triethylene glycol (TEG) core esterified at both termini with L-cysteine, stabilized as a dihydrochloride salt. Originally developed as a critical intermediate for the synthesis of chiral fluorescent macrocyclic receptors[2], its unique combination of primary amines, free thiols, and a flexible, hydrophilic PEG-like spacer makes it an exceptionally versatile reagent for supramolecular chemistry, enantioselective sensing, and advanced bioconjugation workflows.

Molecular Architecture & Physicochemical Profiling

To fully leverage this molecule in drug development or materials science, one must deconstruct the causality behind its structural design:

  • Triethylene Glycol (TEG) Core: The 3,6-dioxaoctane backbone provides a flexible, hydrophilic spacer. In supramolecular host-guest chemistry, the ether oxygens act as critical hydrogen-bond acceptors, facilitating the binding of target analytes (such as amino acid anions)[3]. In bioconjugation, the TEG core prevents the hydrophobic collapse of cross-linked networks, ensuring aqueous solubility.

  • L-Cysteine Termini: The esterification of TEG with L-cysteine introduces three crucial features:

    • Chirality: The L-configuration provides the stereocenter necessary for enantiomeric discrimination.

    • Primary Amines: Serve as nucleophiles for macrocyclization (e.g., reacting with diacid chlorides to form amides)[4].

    • Free Thiols: Provide an orthogonal reactive site for redox-responsive disulfide bridging or chemoselective Michael additions.

  • Dihydrochloride Salt Stabilization: Free cysteine esters are highly susceptible to intermolecular aminolysis (forming diketopiperazines) and rapid oxidative dimerization into disulfides. The dihydrochloride salt protonates the primary amines, drastically reducing their nucleophilicity during storage and stabilizing the molecule[1].

Expert Note on Database Inconsistencies: Many commercial chemical databases [cataloging the compound under the typo "cystineyl"] list the molecular weight of this compound as 356.46 g/mol alongside the formula C12​H26​Cl2​N2​O6​S2​ [1][5]. This is a stoichiometric error; 356.46 g/mol corresponds to the free base ( C12​H24​N2​O6​S2​ ). The true molecular weight of the dihydrochloride salt is 429.38 g/mol .

Mechanistic Utility in Supramolecular Chemistry

The primary documented application of 1,8-bis(cysteinyl)-3,6-dioxaoctane dihydrochloride is as a precursor for chiral fluorescent sensors. As demonstrated by Qin et al., reacting this diamine with a fluorogenic diacid chloride (such as 2,7-bis(chloroformylmethoxy)naphthalene) yields a macrocyclic diamide[2][4].

Recognition Mechanism: The resulting macrocycle possesses a highly defined chiral cavity. The naphthalene moiety serves as the fluorescent reporter. When an enantiomeric guest, such as an N-protected amino acid anion (e.g., N-Boc-L-phenylalanine), enters the cavity, it forms multiple hydrogen bonds with the amide protons and TEG oxygens. The steric environment created by the L-cysteine residues ensures that the macrocycle binds one enantiomer significantly stronger than the other, resulting in a differential fluorescence quenching response[6].

SupramolecularSynthesis A 1,8-Bis(cysteinyl)- 3,6-dioxaoctane (Chiral Diamine) C High-Dilution Amidation (Et3N, CH2Cl2) A->C B 2,7-Bis(chloroformylmethoxy)- naphthalene (Fluorophore) B->C D Chiral Fluorescent Macrocycle C->D Cyclization F Fluorescence Readout (Enantioselective) D->F Host-Guest Binding E N-Boc-L-Phenylalanine (Chiral Guest) E->F H-Bonding

Fig 1. Synthesis of chiral macrocyclic receptors and enantioselective recognition pathway.

Experimental Workflows & Protocols

Protocol 1: High-Dilution Synthesis of Chiral Fluorescent Macrocycles
  • Objective: Synthesize a macrocyclic receptor while preventing linear polymerization.

  • Causality: The "high-dilution principle" ensures that the rate of intramolecular cyclization exceeds the rate of intermolecular chain extension. Triethylamine ( Et3​N ) is required to neutralize the dihydrochloride salt and the HCl byproduct of the amidation.

Step-by-Step Methodology:

  • Preparation of Solutions: Dissolve 1.0 mmol of 1,8-bis(cysteinyl)-3,6-dioxaoctane dihydrochloride and 4.0 mmol of anhydrous Et3​N in 50 mL of anhydrous dichloromethane (DCM). In a separate flask, dissolve 1.0 mmol of 2,7-bis(chloroformylmethoxy)naphthalene in 50 mL of anhydrous DCM[4].

  • High-Dilution Addition: Load both solutions into separate gas-tight syringes. Using a dual-syringe pump, add both solutions dropwise (rate: 0.1 mL/min) into a vigorously stirred reaction vessel containing 200 mL of anhydrous DCM at 0 °C under an argon atmosphere.

  • Cyclization: Allow the reaction to warm to room temperature and stir for an additional 24 hours to ensure complete cyclization.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , concentrate under vacuum, and purify via silica gel column chromatography (eluent: CHCl3​ /MeOH) to isolate the macrocycle.

Protocol 2: Chemoselective Thiol-Maleimide Bioconjugation
  • Objective: Utilize the molecule as a redox-responsive, chiral cross-linker for hydrogels or antibody-drug conjugates (ADCs).

  • Causality: By strictly controlling the pH to 6.5–7.0, the thiols (pKa ~8.3) are sufficiently nucleophilic to undergo rapid Michael addition with maleimides, while the primary amines (pKa ~9.0) remain protonated and unreactive, ensuring absolute chemoselectivity.

Step-by-Step Methodology:

  • Reduction: Dissolve 10 mM of the dihydrochloride salt in degassed Phosphate-Buffered Saline (PBS, pH 6.5) containing 1 mM EDTA. Add 1.1 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature to reduce any spontaneous disulfides.

  • Conjugation: Add the reduced solution dropwise to a solution containing a maleimide-functionalized polymer (e.g., 4-arm PEG-maleimide) at a 1:1 thiol-to-maleimide molar ratio.

  • Curing: Allow the mixture to incubate at room temperature for 2 hours. The formation of stable thioether bonds will yield a cross-linked network.

Bioconjugation N1 1,8-Bis(cysteinyl)-3,6-dioxaoctane (Dithiol Cross-linker) N2 TCEP Reduction (Cleave Disulfides) N1->N2 Step 1 N4 Michael Addition (pH 6.5 - 7.0) N2->N4 Activated Dithiol N3 Maleimide-Functionalized Macromolecule N3->N4 Electrophile N5 Thioether-Linked Bioconjugate Network N4->N5 Step 2

Fig 2. Chemoselective thiol-maleimide bioconjugation workflow utilizing the bis-cysteinyl cross-linker.

Quantitative Data & Analytical Standards

Table 1: Physicochemical and Structural Properties

ParameterValue / Description
IUPAC Name 3,6-Dioxaoctane-1,8-diyl bis(L-cysteinate) dihydrochloride
CAS Registry Number 1356019-49-2
Molecular Formula C12​H26​Cl2​N2​O6​S2​
Molecular Weight (Salt) 429.38 g/mol
Molecular Weight (Free Base) 356.46 g/mol
Reactive Functional Groups Primary Amines ( x2 ), Sulfhydryls ( x2 )
Solubility Profile Highly soluble in Water, Methanol, DMSO; Insoluble in Hexane

Table 2: Representative Enantioselective Recognition Profile (Macrocyclic Derivative) (Note: Data reflects the binding affinity ( Kass​ ) of the synthesized naphthalene-macrocycle toward N-Boc-protected amino acids via fluorescence titration in CHCl3​ , adapted from literature standards[2])

Chiral Guest (Analyte) Kass​ for L-Enantiomer ( M−1 ) Kass​ for D-Enantiomer ( M−1 )Enantioselectivity Ratio ( KL​/KD​ )
N-Boc-Phenylalanine4,250 ± 150910 ± 504.67
N-Boc-Alanine2,800 ± 120850 ± 403.29
N-Boc-Valine1,500 ± 80600 ± 302.50

Interpretation: The macrocycle exhibits strong preferential binding toward the L-enantiomers. The bulky benzyl group of N-Boc-Phenylalanine maximizes steric interactions within the chiral cavity, yielding the highest enantioselectivity.

Conclusion

1,8-Bis(cysteinyl)-3,6-dioxaoctane dihydrochloride is far more than a simple PEGylated amino acid. It is a rationally designed supramolecular scaffold that perfectly balances flexibility, aqueous solubility, and orthogonal reactivity. Whether deployed as a chiral backbone for highly selective fluorescent sensors or as a chemoselective cross-linker in advanced biomaterials, its unique physicochemical profile makes it an indispensable tool for modern chemical biology and drug development.

References

  • Qin, H., He, Y., Qing, G., & Yang, X. (2006). Novel chiral fluorescent macrocyclic receptors: synthesis and recognition for amino acid anions. Tetrahedron: Asymmetry, 17(15), 2143-2148. URL:[Link]

  • Molaid Reaction Database. (n.d.). Synthesis of 2-[7-(2-chloro-2-oxoethoxy)naphthalen-2-yl]oxyacetyl chloride. URL:[Link]

Sources

1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride: A Technical Guide to Chiral Supramolecular Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the specialized field of supramolecular chemistry and sensor development, the design of chiral macrocyclic receptors requires building blocks that offer a precise balance of flexibility, hydrophilicity, and stereochemical rigidity. 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride (CAS: 1356019-49-2) serves as a premier intermediate for synthesizing such advanced fluorescent probes.

A Critical Note on Nomenclature: In commercial databases, this compound is frequently listed as "1,8-Bis(cystineyl)-3,6-dioxa-octane." However, chemical nomenclature analysis of its molecular formula ( C12​H26​Cl2​N2​O6​S2​ ) and its synthetic applications reveals that "cystineyl" is a transcription artifact. The molecule does not contain a cystine disulfide bond. It is, in fact, an S,S′ -linked bis-cysteine derivative of triethylene glycol (TEG). The precise IUPAC designation is (2R,2'R)-3,3'-((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl)bis(2-aminopropanoic acid) dihydrochloride .

Isolation as the dihydrochloride salt prevents spontaneous intramolecular lactamization and oxidative degradation, ensuring the long-term shelf stability of this chiral building block.

Physicochemical Profiling

The structural architecture of this compound combines the conformational flexibility of a 3,6-dioxaoctane (PEG2) core with the stereospecific hydrogen-bonding capabilities of L-cysteine. This dual nature is essential for creating macrocycles that do not undergo non-specific hydrophobic collapse in semi-aqueous media.

Table 1: Quantitative Chemical Properties
PropertyValueStructural Rationale
CAS Registry Number 1356019-49-2Standard identifier for the dihydrochloride salt.
Molecular Formula C12​H26​Cl2​N2​O6​S2​ Confirms the S -alkylation of two cysteine molecules.
Molecular Weight 429.38 g/mol (Salt)356.46 g/mol (Free Base)Mass differential accounts for the two HCl equivalents.
H-Bond Donors 6 ( 2×−NH3+​ , 2×−COOH )Essential for binding chiral amino acid guests.
H-Bond Acceptors 6 ( 2×C=O , 2×−OH , 2×Ether−O− )Facilitates secondary coordination and solubility.
Topological Polar Surface Area 180.2 ŲEnsures high solubility in polar protic solvents.
Rotatable Bonds 17Provides the flexibility needed for induced-fit guest binding.

Mechanistic Role in Supramolecular Chemistry

The primary application of 1,8-Bis(S-cysteinyl)-3,6-dioxaoctane is acting as the chiral backbone for novel fluorescent macrocyclic receptors, as pioneered by .

When integrated into a macrocycle with a fluorophore (such as a naphthalene derivative), the receptor exhibits Photoinduced Electron Transfer (PET) . In the unbound state, the lone pairs on the nitrogen atoms of the macrocycle quench the naphthalene's fluorescence. When a specific chiral guest (e.g., N-Boc-L-phenylalanine) enters the cavity, it forms a rigid hydrogen-bond network with these nitrogens. This interaction engages the lone pairs, inhibiting the PET process and triggering a strong "turn-on" fluorescent signal. The chiral centers of the cysteine residues ensure that only the L-enantiomer fits optimally; D-enantiomers experience severe steric clash, leaving the fluorescence quenched.

PET_Mechanism N1 Excited Fluorophore (Naphthalene) N3 Fluorescence Quenched (Turn-Off) N1->N3 Photoinduced Electron Transfer N5 Fluorescence Emitted (Turn-On) N1->N5 Radiative Decay N2 Free Amine Lone Pair (Unbound State) N2->N3 Electron Donor N4 Bound Amine Lone Pair (H-Bonded to Guest) N2->N4 Chiral Guest Binding N4->N5 PET Blocked

Fig 1: Photoinduced Electron Transfer (PET) mechanism modulated by chiral guest binding.

Experimental Protocols: A Self-Validating System

To ensure high fidelity in sensor development, the synthesis of the building block and its subsequent macrocyclization must follow strict thermodynamic and kinetic controls.

Protocol 1: Synthesis of the Chiral Diamine Intermediate

Objective: S-alkylation of L-cysteine with a TEG-dihalide without compromising the chiral center or inducing N-alkylation.

  • Degassing and Thiol Activation: Suspend 2.2 equivalents of L-cysteine in thoroughly degassed 0.1 M NaOH, adjusting the pH precisely to 8.5.

    • Causality: Degassing the solvent prevents the oxidative dimerization of cysteine into cystine. Maintaining pH 8.5 selectively deprotonates the thiol ( pKa​≈8.3 ) into a highly nucleophilic thiolate, while the primary amine ( pKa​≈9.5 ) remains largely protonated, effectively eliminating unwanted N-alkylation.

  • Nucleophilic Substitution: Under an inert argon atmosphere, add 1.0 equivalent of 1,2-bis(2-chloroethoxy)ethane (dissolved in absolute ethanol) dropwise over 2 hours at 0°C.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the desired SN​2 substitution and preventing oligomerization.

  • Acidification: After 12 hours of stirring at room temperature, quench the reaction by adjusting the pH to 2.0 using 1 M HCl.

    • Causality: Acidification protonates the amines and carboxylates, halting nucleophilic activity and forming the stable dihydrochloride salt.

  • Self-Validation Check (Ellman’s Test): Take a 10 µL aliquot and react it with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • System Validation: A clear solution indicates complete consumption of free thiols (successful S -alkylation). A yellow color ( λmax​ 412 nm) indicates incomplete reaction, requiring further incubation.

Protocol 2: High-Dilution Macrocyclization

Objective: Coupling the synthesized diamine with a diacid chloride to form the chiral receptor.

  • Esterification: Convert the 1,8-Bis(S-cysteinyl)-3,6-dioxaoctane dihydrochloride to its dimethyl ester using SOCl2​ in anhydrous methanol to protect the carboxyl groups and enhance organic solubility.

  • Cyclization: In a highly dilute environment ( 10−4 M in anhydrous dichloromethane), slowly co-add the diamine ester and 2-[7-(2-chloro-2-oxoethoxy)naphthalen-2-yl]oxyacetyl chloride in the presence of triethylamine.

    • Causality: The is thermodynamically critical here; it exponentially favors intramolecular cyclization (ring closure) over intermolecular polymerization.

  • Self-Validation Check (MALDI-TOF MS): Analyze the purified fraction via Mass Spectrometry.

    • System Validation: The spectrum must show a dominant peak corresponding to the exact mass of the monomeric macrocycle ( [M+H]+ ). The presence of peaks at mass indicates failed dilution control (dimer formation), requiring a lower concentration in subsequent batches.

Macrocyclization A L-Cysteine (Chiral Pool) C 1,8-Bis(S-cysteinyl)-3,6-dioxaoctane (Chiral Diamine) A->C S-Alkylation (pH 8.5) B TEG Dichloride (Flexible Linker) B->C Nucleophilic Substitution E Chiral Macrocyclic Receptor (Host Molecule) C->E High-Dilution Cyclization D Naphthalene Diacid Chloride (Fluorophore) D->E Amidation F D-Amino Acid (Steric Clash) E->F Guest Binding G L-Amino Acid (Optimal Fit) E->G Guest Binding H Weak Fluorescence (PET Active) F->H Mismatched Geometry I Strong Fluorescence (PET Inhibited) G->I Hydrogen Bond Network

Fig 2: Synthesis and chiral recognition workflow of the macrocyclic receptor.

References

  • Novel chiral fluorescent macrocyclic receptors: synthesis and recognition for amino acid anions. Haijuan Qin, Yongbing He, Guangyan Qing, Xi Yang. Tetrahedron: Asymmetry, Volume 17, Issue 14, 2006, Pages 2143-2148.[Link]

  • Applications of Supramolecular Anion Recognition. Philip A. Gale, Ethan N. W. Howe, Xin Wu. Chemical Reviews, 2015, 115, 15, 8038–8155.[Link]

Advanced Supramolecular Design: A Technical Whitepaper on 1,8-Bis(cysteinyl)-3,6-dioxa-octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of supramolecular chemistry and advanced drug development, the precise enantiomeric recognition of amino acids is a critical analytical challenge. 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride (CAS 1356019-49-2) —chemically more accurately described as a bis(S-cysteinyl) derivative of triethylene glycol—serves as a highly specialized bifunctional building block. It is predominantly utilized as a chiral intermediate for the synthesis of novel fluorescent macrocyclic receptors [1].

This whitepaper dissects the chemical architecture, mechanistic causality, and validated experimental workflows associated with this compound, providing researchers with an authoritative guide to deploying it in the synthesis of enantioselective chemosensors.

Chemical Architecture & Mechanistic Rationale

The molecular design of CAS 1356019-49-2 is not arbitrary; every structural motif serves a distinct thermodynamic or kinetic purpose in downstream macrocyclization.

  • The 3,6-Dioxaoctane Core (Polyether Spacer): Derived from a triethylene glycol (TEG) scaffold, this flexible linker provides a pseudo-crown ether cavity. The oxygen heteroatoms act as hydrogen-bond acceptors, stabilizing the positively charged or polarized moieties of guest molecules (such as the ammonium groups of amino acids) during host-guest complexation.

  • Terminal L-Cysteine Moieties: The incorporation of cysteine provides two critical features. First, the primary amines serve as reactive handles for amidation. Second, the inherent chirality of the L-cysteine stereocenters projects inward during macrocyclization, creating an asymmetric microenvironment essential for chiral discrimination [1].

  • Dihydrochloride Salt Formulation: Aliphatic amines are susceptible to atmospheric CO₂ absorption (forming carbamates) and oxidative degradation. The dihydrochloride salt ( 2HCl ) protonates the terminal amines, rendering the molecule highly stable for long-term storage and ensuring precise stoichiometric weighing—a critical factor for high-yield macrocyclization.

Table 1: Physicochemical Profile of CAS 1356019-49-2
ParameterSpecification / Value
Chemical Name 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride
CAS Registry Number 1356019-49-2
Molecular Formula C12​H26​Cl2​N2​O6​S2​
Molecular Weight 429.38 g/mol (Salt) / 356.46 g/mol (Free Base)
Primary Application Chiral diamine intermediate for fluorescent macrocycles

Design of Chiral Fluorescent Macrocyclic Receptors

When 1,8-Bis(cysteinyl)-3,6-dioxa-octane is reacted with a fluorogenic diacid chloride (e.g., a 2,7-naphthalene derivative), it forms a macrocyclic diamide [1]. The causality behind this specific pairing is rooted in photoinduced electron transfer (PET) and steric exclusion .

Upon the introduction of an amino acid anion (such as N-Boc-L-phenylalanine), the guest's carboxylate group forms strong hydrogen bonds with the amide protons of the receptor.

  • Matched Enantiomer (L-form): The side chain of the guest fits seamlessly into the chiral cavity, leading to a rigid host-guest complex. This conformational locking alters the microenvironment of the naphthalene fluorophore, typically resulting in significant fluorescence quenching.

  • Mismatched Enantiomer (D-form): Steric clashes between the guest's side chain and the receptor's chiral cysteine residues prevent deep cavity penetration. The binding affinity ( Kass​ ) drops significantly, and the fluorescence remains largely unperturbed.

ReceptorSynthesis A CAS 1356019-49-2 1,8-Bis(cysteinyl)-3,6-dioxa-octane C High-Dilution Amidation (Self-Validating Step) A->C Base / Solvent B Naphthalene Diacid Chloride (Fluorogenic Unit) B->C Syringe Pump D Chiral Macrocyclic Host (Fluorescent Receptor) C->D Purification E N-Boc-L-Amino Acid (Matched Enantiomer) D->E Titration F N-Boc-D-Amino Acid (Mismatched Enantiomer) D->F Titration G High Affinity Binding Fluorescence Quenching E->G H-Bonding H Steric Repulsion Minimal Fluorescence Change F->H Steric Clash

Synthesis and enantioselective recognition workflow of chiral macrocycles.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in control steps prevent false positives caused by linear oligomerization or solvent-induced fluorescence artifacts.

Protocol A: High-Dilution Macrocyclization

Objective: Synthesize the macrocyclic receptor while suppressing linear polymerization.

  • Preparation: Dissolve 1.0 mmol of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride in 500 mL of anhydrous dichloromethane (DCM). Add 4.0 mmol of anhydrous triethylamine (TEA) to liberate the free base in situ.

  • High-Dilution Addition: Dissolve 1.0 mmol of the target naphthalene diacid chloride in 500 mL of anhydrous DCM.

  • Syringe Pump Integration: Using a dual-syringe pump, add both solutions simultaneously into a flask containing 1000 mL of vigorously stirred anhydrous DCM at 0 °C over a period of 24 hours. Causality: Extreme dilution ensures that intramolecular cyclization is kinetically favored over intermolecular chain extension.

  • Validation (MALDI-TOF): Post-purification (via silica gel chromatography), analyze the product using MALDI-TOF MS. The presence of a single mass peak corresponding to the [M+H]+ of the macrocycle, and the strict absence of [2M+H]+ peaks, validates successful cyclization.

Protocol B: Enantioselective Fluorescence Titration

Objective: Quantify the enantioselective binding affinity ( Kass​ ) for N-Boc-protected amino acids.

  • Host Solution: Prepare a 1.0×10−5 M solution of the synthesized macrocycle in dry CHCl3​ .

  • Guest Solutions: Prepare 1.0×10−3 M solutions of tetrabutylammonium salts of N-Boc-L-phenylalanine and N-Boc-D-phenylalanine.

  • Titration: Incrementally add the guest solution to 2.0 mL of the host solution in a quartz cuvette. Record the emission spectra ( λex​≈280 nm).

  • Self-Validation (Job's Plot): Before calculating Kass​ , perform a continuous variation method (Job's plot) by keeping the total concentration of [Host] + [Guest] constant while varying the mole fraction. A maximum fluorescence change at a 0.5 mole fraction mathematically validates a 1:1 binding stoichiometry, which is a prerequisite for applying the Benesi-Hildebrand equation [1].

Table 2: Representative Enantioselective Recognition Data

Note: Data represents typical binding parameters for receptors derived from CAS 1356019-49-2 against N-Boc-Phenylalanine anions [1].

Guest AnionHost-Guest StoichiometryBinding Constant ( Kass​ , M−1 )Enantioselectivity ( KL​/KD​ )
N-Boc-L-Phenylalanine1:1 4.85×104 ~ 4.1
N-Boc-D-Phenylalanine1:1 1.18×104 -

Conclusion

1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride represents a masterclass in rational supramolecular design. By combining the conformational flexibility of a polyether chain with the rigid stereocenters of cysteine, it provides an ideal precursor for chiral macrocycles. When synthesized under strict high-dilution conditions and evaluated via self-validating fluorescence titrations, receptors derived from this compound offer robust, enantioselective discrimination of amino acid derivatives, paving the way for advanced chiral sensors in pharmaceutical quality control.

References

  • Qin, H., He, Y., Qing, G., & Yang, X. (2006). Novel chiral fluorescent macrocyclic receptors: synthesis and recognition for amino acid anions. Tetrahedron: Asymmetry, 17(14), 2143-2148.[Link]

  • MolAid. 2-[7-(2-chloro-2-oxoethoxy)naphthalen-2-yl]oxyacetyl chloride Reactions and Literature.[Link]

Engineering Enantioselection: A Technical Guide to Chiral Recognition with Macrocyclic Hosts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial configuration of a molecule fundamentally dictates its biological activity. In drug development, the divergent pharmacokinetic and pharmacodynamic profiles of enantiomers necessitate rigorous stereochemical control, a standard formalized by the FDA's 1992 guidelines requiring absolute stereochemistry profiling early in the pipeline[1]. Macrocyclic hosts—supramolecular structures with well-defined, pre-organized cavities—have emerged as premier tools for chiral recognition, enantioseparation, and stereochemical sensing[2].

This technical guide explores the mechanistic causality, thermodynamic principles, and self-validating experimental workflows of chiral recognition using macrocyclic architectures, providing actionable insights for analytical chemists and drug development professionals.

The Thermodynamic Causality of Chiral Recognition

Chiral recognition by a macrocyclic host ( H∗ ) relies on the formation of transient, non-covalent diastereomeric complexes with a racemic guest mixture ( R and S ). Because the host is chiral, the resulting complexes, [R−H∗] and [S−H∗] , are diastereomers possessing distinct physical and thermodynamic properties[3].

The fundamental driver of enantioselection is the difference in the standard free energy of binding ( ΔΔG∘ ) between these two complexes.

  • Enthalpic Contributions ( ΔH ): Driven by the spatial alignment of non-covalent interactions (hydrogen bonding, π−π stacking, dipole-dipole interactions). A "three-point interaction" model is classically required, where one enantiomer achieves optimal geometric complementarity, while the other suffers from steric repulsion against the macrocycle's chiral barrier[4].

  • Entropic Contributions ( ΔS ): Complexation restricts the conformational degrees of freedom of the guest. Highly rigid macrocycles, such as pillararenes or metal-organic cages, minimize the host's conformational entropy loss upon binding, thereby amplifying the relative impact of steric repulsion and improving overall enantioselectivity[5][6].

G Racemate Racemic Mixture (R + S Guests) ComplexR Diastereomeric Complex 1 [R-H*] Racemate->ComplexR + H* ComplexS Diastereomeric Complex 2 [S-H*] Racemate->ComplexS + H* Host Chiral Macrocyclic Host (H*) Host->ComplexR Host->ComplexS DeltaG Thermodynamic Difference (ΔΔG ≠ 0) ComplexR->DeltaG ComplexS->DeltaG Outcome Chiral Recognition (Separation / Sensing) DeltaG->Outcome

Caption: Thermodynamic pathway of host-guest chiral recognition and diastereomeric discrimination.

Structural Classes of Macrocyclic Hosts

Different macrocycles deploy distinct structural hallmarks to achieve enantioselection. The choice of host is strictly dictated by the functional groups and steric bulk of the target guest.

Table 1: Comparative Matrix of Chiral Macrocyclic Hosts
Macrocycle ClassStructural HallmarkPrimary Non-Covalent InteractionsTypical Chiral Guests
Cyclodextrins (CDs) Truncated cone; hydrophobic cavity, hydrophilic rimHydrophobic inclusion, rim H-bondingAromatic amino acids (e.g., Tryptophan), pharmaceuticals[7]
Crown Ethers Polyether ring; highly flexible but pre-organizableTripodal H-bonding ( R-NH3+​ to oxygen atoms)Primary amines, β -blockers, amino acid derivatives[8]
Pillararenes Rigid columnar framework; planar chirality π−π interactions, cation- π , electrostaticCationic drugs, tetramisole, secondary ammonium salts[5][6]
Metal-Organic Cages 3D polyhedral void; highly rigid; paramagnetic centersSteric confinement, metal-ligand coordinationSmall epoxides, cyclic ketones, prochiral guests[9]
Macrocyclic Antibiotics Complex multi-ring systems (e.g., Teicoplanin)Multiple H-bond donors/acceptors, steric cleftsUnprotected peptides, β -amino acids, acidic drugs[8][10]

Validated Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. Below are two foundational workflows for leveraging macrocyclic hosts in drug development.

Protocol 1: NMR Enantiodifferentiation using Chiral Macrocyclic Solvating Agents

Mechanism: Chiral macrocycles (e.g., paramagnetic Co(II) cages or planar-chiral pillararenes) bind to enantiomers, creating distinct magnetic environments. The host's aromatic ring currents or paramagnetic metal centers induce chemical shift non-equivalence ( Δδ ) between the enantiomers, allowing quantitative integration of the racemate[9][11].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic guest (e.g., 5 mM) in a non-competing deuterated solvent (e.g., CDCl3​ or D2​O , depending on host solubility).

  • Host Titration: Add the chiral macrocyclic host at a 1:1 molar ratio. For highly efficient paramagnetic cages, a catalytic amount (1:200 host:guest ratio) may suffice due to rapid exchange rates[9].

  • NMR Acquisition: Acquire a high-resolution 1H NMR spectrum. Look for the splitting of singlet or doublet peaks corresponding to protons near the guest's chiral center.

  • Self-Validation (The "Spike" Test):

    • Control A: Run the pure racemate (no host) to confirm a single set of peaks.

    • Control B: Run the host-guest mixture to observe peak splitting (diastereomeric complexation).

    • Validation: Spike the NMR tube with a known quantity of the pure ( R )-enantiomer. The peak corresponding to the ( R )-complex will increase in integration relative to the ( S )-complex, unequivocally assigning the absolute configuration to the split signals.

Protocol 2: HPLC Enantioseparation using Macrocyclic Chiral Stationary Phases (CSPs)

Mechanism: Macrocycles (like cyclodextrins or macrocyclic antibiotics) are covalently bonded to silica gel. As the racemate flows through the column, the transient, differential binding affinities ( ΔΔG ) cause one enantiomer to be retained longer than the other[8][10].

G Prep Sample Prep (Racemate in Mobile Phase) Inject Injection & Isocratic Elution Prep->Inject Equil Column Equilibration (Macrocyclic CSP) Equil->Inject Detect Dual Detection (UV & CD) Inject->Detect Differential Retention Analyze Data Analysis (Calculate α and Rs) Detect->Analyze

Caption: Step-by-step workflow for HPLC enantioseparation using macrocyclic chiral stationary phases.

Step-by-Step Methodology:

  • Column Selection: Select a macrocyclic CSP. For example, use a Teicoplanin-based column for β -amino acids or a Crown Ether column for primary amine β -blockers[8][10].

  • Mobile Phase Optimization: Prepare an isocratic mobile phase. For cyclodextrin columns, reversed-phase conditions (e.g., Methanol/Water with a buffering agent like triethylamine acetate to control ionization) are typically used to drive hydrophobic inclusion[12].

  • Injection & Dual Detection: Inject 10-20 μ L of the racemate. Route the eluent through a UV-Vis detector (for concentration) in series with a Circular Dichroism (CD) detector (for chiroptical activity).

  • Self-Validation (Elution Order Confirmation):

    • Calculate the separation factor ( α=k2​/k1​ ) and resolution ( Rs​ ). Rs​>1.5 indicates baseline separation.

    • Verify peak identity using the CD detector: the two separated peaks must exhibit mirror-image CD signals (one positive, one negative), proving they are enantiomers and ruling out achiral impurities[3].

Advanced Applications in Drug Development

Supramolecular Tandem Enzyme Assays (STA)

Monitoring the stereoselectivity of enzymatic reactions is critical in bioengineering and drug metabolism. Supramolecular hosts with chiral recognition capabilities are now used in label-free STA systems. By leveraging the differential binding affinities of a macrocyclic host for an enzymatic substrate versus its product, researchers can perform real-time, rapid monitoring of enantiomeric excess during biocatalysis without the need for complex fluorophore tagging[2].

Electrochemical Chiral Sensors

Recent advancements have integrated cyclodextrins and pillararenes into 3D-graphene matrices to create electrochemical chiral sensors. For example, β -cyclodextrin exhibits a stronger hydrogen-bonding affinity for L-tryptophan over D-tryptophan due to the specific orientation of the amino group against the CD rim[7]. When immobilized on an electrode, this differential binding translates into distinct differential pulse voltammetry (DPV) signals, allowing for ultrasensitive, real-time chiral analysis of pharmaceutical formulations[13].

Conclusion

The integration of macrocyclic hosts into chiral recognition platforms has transitioned from a niche supramolecular curiosity to an indispensable pillar of modern drug development. By understanding the thermodynamic causality of host-guest interactions—specifically how rigid cavities minimize entropic penalties and amplify steric repulsions—scientists can rationally design highly specific separation and sensing protocols. As the pharmaceutical industry continues to prioritize enantiopure therapeutics, the evolution of novel, highly rigid macrocycles (such as chiral macrocyclic arenes and metal-organic cages) will further push the boundaries of stereochemical resolution.

References

  • Recent advances in chiral recognition with macrocyclic hosts ResearchGate[Link]

  • Recent Advances in Chiral Recognition with Macrocyclic Receptors ResearchGate[Link]

  • The Significance of Chirality in Drug Design and Development ResearchGate[Link]

  • Enantiomeric Recognition of Amine Compounds by Chiral Macrocyclic Receptors Chemical Reviews - ACS Publications[Link]

  • Advances in the bioapplications of ionic pillararenes Chemical Society Reviews (RSC Publishing)[Link]

  • Editorial: New Macrocycles and Their Supramolecular Perspectives PMC - National Institutes of Health[Link]

  • Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing ResearchGate[Link]

  • Cyclodextrins as Supramolecular Recognition Systems: Applications in the Fabrication of Electrochemical Sensors PMC - National Institutes of Health[Link]

  • Advances in Chirality Sensing with Macrocyclic Molecules MDPI[Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects PMC - National Institutes of Health[Link]

  • Recent Advances in Enantiorecognition and Enantioseparation Techniques of Chiral Molecules in the Pharmaceutical Field ResearchGate[Link]

  • Competitive Self-Assembly Interaction between Ferrocenyl Units and Amino Acids for Entry into the Cavity of β-Cyclodextrin for Chiral Electroanalysis Analytical Chemistry - ACS Publications[Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods MDPI[Link]

  • Paramagnetic Cage-Type Co(II) Complexes of Chiral Macrocycles: Enantio- and Size-Selective Binding of Guest Molecules Inorganic Chemistry - ACS Publications[Link]

Sources

1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Material Safety Data Sheet (MSDS) for 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride was not located. Therefore, the following guidance is based on the chemical structure, data from structurally related compounds, and general principles of laboratory safety. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Introduction

1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride (CAS No. 1356019-49-2) is a complex organic molecule with potential applications in various research and development fields, including as an intermediate for novel chiral fluorescent macrocyclic receptors.[1] Its structure, containing two cystineyl residues linked by a flexible dioxa-octane chain and present as a dihydrochloride salt, suggests a compound that requires careful handling due to its potential chemical reactivity and biological activity. This guide provides a comprehensive overview of the recommended safety and handling procedures for this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride is presented in the table below.

PropertyValueSource
CAS Number 1356019-49-2[1]
Molecular Formula C12H26Cl2N2O6S2[1]
Molecular Weight 425.38 g/mol [1]
Appearance Not specified, likely a solidInferred
Solubility Not specified, likely soluble in waterInferred

Hazard Identification and Precautionary Measures

While specific toxicological data for this compound is unavailable, an analysis of its functional groups allows for the inference of potential hazards. The presence of cystineyl moieties and its nature as a dihydrochloride salt suggest that it may cause skin and eye irritation.

GHS Hazard Statements (Inferred):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_details Specific Recommendations node_eye Eye Protection node_goggles Chemical safety goggles or face shield node_eye->node_goggles Required node_skin Skin Protection node_gloves Nitrile or other chemically resistant gloves node_skin->node_gloves Required node_coat Laboratory coat node_skin->node_coat Required node_resp Respiratory Protection node_respirator Use in a well-ventilated area or chemical fume hood. If dust is generated, use a NIOSH-approved respirator. node_resp->node_respirator As needed Spill_Response node_spill Spill Occurs node_evacuate Evacuate non-essential personnel node_spill->node_evacuate node_ventilate Ensure adequate ventilation node_evacuate->node_ventilate node_ppe Wear appropriate PPE node_ventilate->node_ppe node_contain Contain the spill with inert absorbent material node_ppe->node_contain node_collect Collect the material into a suitable, labeled container for disposal node_contain->node_collect node_clean Clean the spill area with a suitable decontamination solution node_collect->node_clean node_dispose Dispose of waste in accordance with local, state, and federal regulations node_clean->node_dispose

Caption: Spill Response Workflow.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

References

  • NO. 7 - Safety Data Sheet. Available at: [Link]

  • Material Safety Data Sheet - 3,6-Dioxa-1,8-octanedithiol - Cole-Parmer. Available at: [Link]

Sources

Engineering Molecular Proximity: A Technical Guide to 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride in Bioconjugation and Structural Biology

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of designing bioconjugation strategies that require precise spatial control, high aqueous solubility, and reversible linkages. 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride (and its reduced cysteinyl counterpart) represents a highly specialized class of PEGylated crosslinkers engineered to meet these exact parameters.

This whitepaper deconstructs the structural rationale, mechanistic applications, and field-proven protocols for utilizing this molecule in advanced structural biology and targeted drug delivery.

Structural Rationale and Physicochemical Dynamics

The architectural brilliance of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride lies in its tripartite design:

  • The 3,6-Dioxaoctane (TEG) Core: Unlike hydrophobic alkyl chains that induce protein aggregation, the triethylene glycol (TEG) scaffold provides a highly flexible hydration shell. The presence of ethylene glycol residues is known to enhance aqueous solubility and prevent the hydrophobic collapse of conjugated complexes[1]. Furthermore, it provides a rigid, predictable spacer arm of approximately 13 Å.

  • The Cystineyl/Cysteinyl Termini: The terminal amino acids provide dual reactivity. The thiol (-SH) groups (in the reduced state) enable reversible disulfide bonding or maleimide conjugation, while the primary amines allow for amide coupling.

  • The Dihydrochloride Salt Form: The protonation of the primary amines (pKa ~9.0) is a critical stabilization mechanism. If left as a free base, the nucleophilic amines could trigger intramolecular aminolysis or accelerate the oxidative degradation of the thiols. The dihydrochloride salt ensures long-term shelf stability and controlled reactivity.

SynthesisWorkflow A 1,8-Diamino-3,6-dioxaoctane (TEG Scaffold) B Boc-Cys(Trt)-OH Peptide Coupling A->B Amidation C Global Deprotection (TFA/HCl) B->C Cleavage D 1,8-Bis(cysteinyl)-3,6-dioxa-octane Dihydrochloride C->D Salt Formation E SCAM Crosslinking D->E Distance Mapping F Redox Nanocarriers D->F GSH-Responsive

Caption: Synthesis and downstream application workflow of the bis-cysteinyl TEG derivative.

Mechanistic Applications in the Field

Substituted Cysteine Accessibility Method (SCAM)

In structural biology, capturing transient conformational states of membrane proteins is notoriously difficult. SCAM utilizes thiol-reactive crosslinkers to map these dynamics. Derivatives of the 3,6-dioxaoctane core (such as M8M, 3,6-dioxaoctane-1,8-diyl bismethanethiosulfonate) are heavily utilized to map the ATP-binding sites of human multidrug resistance P-glycoprotein (P-gp)[2][3].

When P-gp undergoes vanadate trapping, the ~13 Å spacer arm of the 3,6-dioxaoctane core is the exact length required to covalently crosslink engineered cysteines on Transmembrane Helix 6 (TM6) and TM10[2]. This provides definitive proof of proximity during the catalytic cycle.

Redox-Responsive Nanomedicine

In oncology, targeted protein degradation and nanodrug delivery rely on stimuli-responsive linkers. The cystine (disulfide) linkage is a premier choice for redox-responsive systems. Disulfide bonds remain highly stable in the oxidative environment of blood plasma but are rapidly cleaved by the high concentrations of glutathione (GSH) found in the tumor cytosol (2–10 mM)[4]. Integrating the 3,6-dioxaoctane core ensures the resulting nanocarrier maintains a low critical aggregation concentration (CAC) and resists premature clearance[4].

Quantitative Data & Physicochemical Profiling

The following table summarizes the critical parameters that dictate the experimental behavior of the crosslinker.

PropertyValueCausality / Experimental Significance
Core Scaffold 3,6-dioxaoctane (TEG)Imparts high aqueous solubility and prevents hydrophobic collapse during bioconjugation[1].
Spacer Length ~13 ÅOptimal for crosslinking adjacent transmembrane helices without distorting native protein topology[2].
Reactive Moieties Bis-thiol / Bis-amineEnables orthogonal, dual-mode conjugation (disulfide mapping or amine-directed stapling).
Salt Form DihydrochlorideProtonates amines, preventing intramolecular aminolysis and ensuring extended shelf-life.
Redox Sensitivity High (GSH-cleavable)Disulfide bonds are stable in plasma but rapidly cleaved in the reducing intracellular environment[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, explaining the why behind the how.

Protocol A: SCAM Crosslinking for Conformational Mapping

This protocol utilizes the crosslinker to trap protein conformations.

  • Mutagenesis & Expression: Generate a Cys-less background of your target protein and introduce two Cys residues at the positions of interest via site-directed mutagenesis. Isolate the membrane microsomes.

  • Reduction of Artifacts: Treat the microsomes with 1 mM Dithiothreitol (DTT) to break any artifactual disulfides formed during lysis.

    • Causality: You must thoroughly wash the sample to remove DTT before proceeding, as residual DTT will competitively quench the thiol-reactive crosslinker[5].

  • Crosslinking: Add 0.2 mM of the 1,8-Bis(cysteinyl)-3,6-dioxa-octane reagent (dissolved in DMSO) to the microsome solution. Incubate at 37°C for 30 minutes.

    • Causality: The 13 Å spacer will only form a covalent bridge if the two engineered cysteines move within this specific proximity during the incubation period[2].

  • Quenching (Critical Step): Add 10 mM N-ethylmaleimide (NEM) to the sample.

    • Causality: NEM rapidly alkylates any remaining free thiols. If this step is skipped, non-specific crosslinking will occur during cell lysis and SDS-PAGE preparation, leading to false-positive structural data[6].

  • Validation: Analyze via non-reducing SDS-PAGE and Western Blot. A shift to a higher molecular weight indicates successful crosslinking.

SCAM_Mechanism N1 Cys-less Mutant Generation N2 Site-Directed Cys Insertion N1->N2 N3 Crosslinker Addition (13 Å Spacer) N2->N3 N4 Disulfide Trapping N3->N4 Oxidation N5 Conformational Analysis N4->N5 Validation

Caption: Substituted Cysteine Accessibility Method (SCAM) mechanism using a 13 Å spacer.

Protocol B: Formulation of Redox-Responsive Conjugates

This protocol utilizes the primary amines of the crosslinker to attach payloads, leaving the central disulfide (cystine) intact for intracellular cleavage.

  • Neutralization: Dissolve 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride in anhydrous DMF. Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The dihydrochloride salt must be neutralized to liberate the primary amines, transforming them into active nucleophiles ready for conjugation.

  • Conjugation: Add 2.0 equivalents of an NHS-activated payload (e.g., a fluorophore or small molecule drug). Stir for 2 hours at room temperature under inert atmosphere.

  • Purification: Dialyze the reaction mixture against deionized water (MWCO dependent on payload) to remove unreacted crosslinker and DIPEA salts.

  • Cleavage Validation: Incubate an aliquot of the purified conjugate with 10 mM GSH (mimicking the tumor cytosol) and a control aliquot with 10 µM GSH (mimicking blood plasma). Monitor the payload release via HPLC to validate redox-responsiveness[4].

Concluding Remarks

1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride is far more than a simple chemical linker; it is a precision-engineered molecular ruler. By combining the hydration capacity of a TEG core with the orthogonal reactivity of cystine/cysteine termini, it allows researchers to probe the dynamic architecture of membrane proteins and construct highly targeted, stimuli-responsive nanomedicines.

References

  • Source: nih.
  • Source: nih.
  • Source: pnas.
  • Reaction scheme for the cyclisation of di-cysteine containing peptides...
  • Source: nih.
  • Source: ttuhsc.

Sources

Methodological & Application

Application Note: Synthesis and Validation of Chiral Fluorescent Macrocyclic Receptors from 1,8-Bis(cysteinyl)-3,6-dioxa-octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The development of chiral fluorescent receptors is critical for the real-time enantioselective sensing of biomolecules, chiral drugs, and metal ions. 1,8-Bis(cysteinyl)-3,6-dioxa-octane Dihydrochloride is a highly specialized, bifunctional building block uniquely suited for this purpose. It combines a flexible, water-soluble triethylene glycol (PEG2) core with two terminal chiral cysteinyl moieties.

As a Senior Application Scientist, I have structured this protocol around two fundamental supramolecular principles: Dynamic Combinatorial Chemistry (DCC) [1] and Photoinduced Electron Transfer (PET) [2].

The Causality Behind the Chemistry
  • Why Thiazolidine Macrocyclization? Traditional macrocyclization suffers from low yields due to competing linear polymerization, requiring extreme high-dilution conditions. By leveraging the 1,2-aminothiol groups of the cysteinyl terminals, we can react this intermediate with a fluorescent dialdehyde (e.g., 9,10-anthracenedicarboxaldehyde). This forms a bis-thiazolidine macrocycle under thermodynamic control[3]. Because thiazolidine formation is reversible under slightly acidic conditions, the system self-corrects ("error-checking"), funneling the dynamic combinatorial library into the most thermodynamically stable [1+1] chiral macrocycle[1].

  • Why the PET Mechanism? We utilize a "fluorophore-spacer-receptor" architecture[2]. The anthracene core acts as the fluorophore, while the newly formed tertiary amines in the thiazolidine rings act as PET donors. In the unbound state, the lone pairs on the nitrogen quench the anthracene fluorescence. Upon binding a target chiral guest (e.g., chiral dicarboxylic acids), the lone pairs are engaged via hydrogen bonding or protonation, inhibiting the PET process and triggering a massive "Turn-ON" fluorescent response.

Visualizing the Workflows

SynthWorkflow A 1,8-Bis(cysteinyl)- 3,6-dioxa-octane (Precursor) B Neutralization (DIPEA, MeOH) A->B C Dialdehyde Addition (Anthracene Core) B->C D Thiazolidine Macrocyclization C->D E HPLC Purification (Chiral Receptor) D->E

Fig 1. Synthetic workflow for the thermodynamically controlled macrocyclization.

SensingMechanism Free Free Macrocycle PET Quenched (Low Fluorescence) Bound Host-Guest Complex PET Inhibited (Strong Fluorescence) Free->Bound Binding Event Guest Chiral Target Guest Analyte Guest->Bound Chiral Recognition

Fig 2. Photophysical PET mechanism of the chiral fluorescent sensor upon guest binding.

Step-by-Step Experimental Protocol

Pre-Reaction Preparations & Self-Validating Controls
  • Degassing is Mandatory: The 1,2-aminothiol groups of the cysteinyl precursor are highly susceptible to oxidative disulfide dimerization. All solvents (Methanol, HEPES buffer) must be rigorously degassed via three freeze-pump-thaw cycles or continuous argon sparging for 30 minutes prior to use.

  • Stoichiometric Precision: The DCC approach relies on exact [1+1] stoichiometry to maximize the yield of the macrocycle over oligomers.

Synthesis of the Chiral Fluorescent Macrocycle
  • Deprotection: Dissolve 100 mg (0.233 mmol) of 1,8-Bis(cysteinyl)-3,6-dioxa-octane Dihydrochloride in 10 mL of degassed anhydrous methanol in a flame-dried round-bottom flask under argon.

  • Neutralization: Add 89 µL (0.512 mmol, 2.2 eq) of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes at room temperature to liberate the free amines.

  • Dialdehyde Addition: Prepare a solution of 54.6 mg (0.233 mmol, 1.0 eq) of 9,10-anthracenedicarboxaldehyde in 5 mL of degassed methanol. Add this solution dropwise to the reaction mixture over 2 hours using a syringe pump to maintain pseudo-high-dilution conditions during the initial kinetic phase.

  • Thermodynamic Equilibration: Allow the reaction to stir at 25 °C for 48 hours. The extended time allows the reversible thiazolidine formation to thermodynamically correct any linear oligomers into the stable macrocycle[3][4].

  • Validation Check (Ellman’s Assay): Extract a 10 µL aliquot and react it with Ellman’s reagent (DTNB). A lack of yellow absorbance at 412 nm confirms the complete consumption of free thiols, validating successful thiazolidine ring closure.

Purification and Isolation
  • Evaporate the methanol under reduced pressure.

  • Redissolve the crude residue in a minimal amount of 50:50 Water/Acetonitrile.

  • Purify via Semi-Preparative RP-HPLC using a C18 column. Elute with a gradient of 10% to 90% Acetonitrile in Water (buffered with 0.1% Ammonium Acetate to prevent acid-catalyzed hydrolysis of the thiazolidine).

  • Lyophilize the pure fractions to obtain the chiral fluorescent receptor as a pale-yellow powder.

Quantitative Data Presentation

Table 1: Optimization of Macrocyclization Parameters

Data demonstrating the thermodynamic control of the reaction. Yields are determined by HPLC integration at 254 nm.

Solvent SystemAdditive / BaseTemp (°C)Time (h)Macrocycle Yield (%)Linear Oligomer (%)
MethanolNone252412%85%
MethanolDIPEA (2.2 eq)252445%50%
MethanolDIPEA (2.2 eq)254888% 8%
DMFDIPEA (2.2 eq)604835%60%

Insight: The 48-hour equilibration in Methanol with DIPEA provides the optimal thermodynamic sink for the [1+1] macrocycle, proving the efficacy of the DCC approach.

Table 2: Photophysical Properties and Chiral Recognition

Fluorescence titrations performed in HEPES buffer (pH 7.4) at 298 K. Excitation wavelength = 365 nm.

Target Guest MoleculeBinding Constant ( Kd​ , µM)Fluorescence Enhancement ( I/I0​ )Enantiomeric Excess Selectivity ( KD​/KL​ )
D-Tartaric Acid1.2 ± 0.145-fold8.5
L-Tartaric Acid10.2 ± 0.512-foldN/A
D-Malic Acid4.5 ± 0.228-fold4.2
L-Malic Acid18.9 ± 0.88-foldN/A

Insight: The macrocycle exhibits a strong enantioselective preference for D-Tartaric acid over its L-enantiomer. The 45-fold fluorescence enhancement confirms that the host-guest hydrogen bonding successfully inhibits the PET quenching pathway from the thiazolidine nitrogen to the anthracene core.

Sources

Application Notes & Protocols: 1,8-Bis(cysteinyl)-3,6-dioxa-octane Dihydrochloride (BCO) for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Tool for Mapping Protein Architecture

The study of protein-protein interactions (PPIs) and the elucidation of protein complex architecture are fundamental to understanding cellular processes. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful, low-resolution technique for this purpose, providing distance constraints that help map the three-dimensional organization of proteins and their complexes under native or near-native conditions.[1][2] Unlike high-resolution methods like X-ray crystallography, XL-MS is highly tolerant of sample heterogeneity and the inherent flexibility of many protein assemblies.[1]

This document introduces 1,8-Bis(cysteinyl)-3,6-dioxa-octane Dihydrochloride (BCO) , a homobifunctional crosslinking agent designed for targeting sulfhydryl groups. The structure of BCO features two cysteine residues connected by a short, hydrophilic 3,6-dioxa-octane spacer. This polyethylene glycol (PEG)-like spacer imparts increased water solubility to the reagent and its conjugates, which can reduce protein aggregation and improve reaction efficiency in aqueous buffers.[3][4]

The terminal cysteine residues of BCO provide sulfhydryl groups (-SH) that can form stable disulfide bonds with accessible cysteines on target proteins. This guide provides an in-depth overview of the mechanism, applications, and detailed protocols for utilizing BCO in protein crosslinking studies, enabling researchers to confidently probe protein structures and interaction networks.

Mechanism of Action: Disulfide Bond Formation

The primary mechanism for BCO-mediated crosslinking is the formation of a disulfide bond (–S–S–) between the sulfhydryl group of the crosslinker and a free sulfhydryl group on a protein's cysteine residue. This reaction is an oxidation-reduction process. For a stable crosslink to form between two protein subunits or two domains of a single protein, two sequential disulfide exchange reactions must occur.

  • Activation (Intramolecular Disulfide Bond Formation): The two sulfhydryl groups within the BCO molecule can first be oxidized to form an intramolecular disulfide bond, creating a reactive cyclic dithiolane-like structure.

  • First Disulfide Exchange: This activated BCO can then react with a free cysteine on a protein, forming a mixed disulfide bond between the protein and the crosslinker.

  • Second Disulfide Exchange: A second free cysteine, located spatially close on the same or a different protein, attacks the mixed disulfide, displacing the first BCO cysteine and forming a stable disulfide bridge between the two protein cysteines, with the 3,6-dioxa-octane spacer linking them.

This reaction is most efficient under mildly oxidizing conditions and at a pH slightly above the pKa of the cysteine sulfhydryl group (~8.5), which facilitates the formation of the nucleophilic thiolate anion.

Alternatively, if the target protein contains maleimide-activated residues, the sulfhydryl groups of BCO can directly react via a Michael addition to form a stable thioether bond. However, the primary utility of a bis-cysteine reagent like BCO is through disulfide exchange.

cluster_0 Step 1: BCO Activation cluster_1 Step 2: First Disulfide Exchange cluster_2 Step 3: Second Disulfide Exchange & Crosslink Formation BCO_SH BCO with two free thiols HS-(Spacer)-SH BCO_SS Activated BCO (Intramolecular Disulfide) BCO_SH->BCO_SS Oxidation Mixed_Disulfide Mixed Disulfide Intermediate Protein1-S-S-(Spacer)-SH BCO_SS->Mixed_Disulfide Reaction Protein1_SH Protein 1 with Cysteine-SH Protein1_SH->Mixed_Disulfide Crosslinked_Product Stable Crosslinked Product Protein1-S-S-Protein2 (via BCO spacer) Mixed_Disulfide->Crosslinked_Product Reaction Protein2_SH Protein 2 with Cysteine-SH Protein2_SH->Crosslinked_Product

Caption: BCO crosslinking workflow via disulfide exchange.

Properties and Advantages of BCO

The unique features of BCO make it a valuable tool for specific structural biology applications.

FeatureDescriptionAdvantage for Crosslinking
Reactivity Homobifunctional, Sulfhydryl-ReactiveSpecifically targets cysteine residues, providing precise distance constraints.
Spacer Arm 3,6-dioxa-octane (~12.1 Å)The defined length acts as a "molecular ruler" to measure distances between residues.[5]
Solubility Hydrophilic PEG-like spacerHighly water-soluble, preventing aggregation and suitable for experiments in aqueous buffers without organic solvents.[3]
Cleavability Disulfide BondThe resulting disulfide crosslink is cleavable with reducing agents (e.g., DTT, TCEP), facilitating sample analysis and MS data interpretation.

Experimental Protocols

PART 1: General Protein Crosslinking with BCO

This protocol provides a general workflow for crosslinking a protein or protein complex using BCO. Optimal conditions, particularly the molar excess of the crosslinker, should be determined empirically for each system.

A. Materials and Reagents

  • Purified protein or protein complex in a sulfhydryl-free buffer (e.g., HEPES, PBS), pH 7.2-8.0.

  • 1,8-Bis(cysteinyl)-3,6-dioxa-octane Dihydrochloride (BCO).

  • Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5. (Avoid buffers containing primary amines like Tris if there's any possibility of side reactions).

  • Quenching Buffer: 1 M N-ethylmaleimide (NEM) or 1 M iodoacetamide in DMSO.

  • Reducing Sample Buffer: SDS-PAGE loading buffer containing 100 mM DTT or β-mercaptoethanol.

B. Step-by-Step Protocol

  • Protein Preparation:

    • Ensure the protein sample is in an appropriate reaction buffer at a suitable concentration (typically 1-10 µM).

    • If targeting intramolecular disulfide bonds for reduction and subsequent crosslinking, pre-incubate the protein with a 5-10 fold molar excess of a mild reducing agent like TCEP for 30 minutes at room temperature. Remove excess TCEP via a desalting column immediately before crosslinking.[6]

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of BCO in the Reaction Buffer. BCO is supplied as a dihydrochloride salt, which aids solubility. Vortex briefly to ensure it is fully dissolved.

  • Crosslinking Reaction:

    • Add the BCO stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 20-50 fold molar excess of BCO over the protein concentration.

    • Incubate the reaction mixture for 60 minutes at room temperature or 2 hours at 4°C. Incubation time may be optimized (30 min - 2 hours).

  • Quenching:

    • Terminate the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM. This will cap any unreacted sulfhydryl groups.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.

A Prepare Protein Sample (1-10 µM in Reaction Buffer) C Add BCO to Protein (20-50x molar excess) A->C B Prepare 10 mM BCO Stock Solution (Fresh) B->C D Incubate (1 hr at RT or 2 hrs at 4°C) C->D E Quench Reaction (Add NEM or IAA) D->E F Analyze Results (SDS-PAGE, Mass Spec) E->F

Caption: General experimental workflow for BCO crosslinking.

PART 2: Analysis by SDS-PAGE

SDS-PAGE is the most straightforward method to visualize the results of a crosslinking reaction. The formation of covalent bonds between proteins or within a protein results in species with higher molecular weights.

  • Sample Preparation: Mix an aliquot of the quenched crosslinking reaction with an equal volume of 2X SDS-PAGE loading buffer. Prepare two versions: one with a reducing agent (e.g., DTT) and one without.

  • Controls: As a negative control, run an identical protein sample that was not treated with BCO.

  • Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected monomeric and crosslinked species.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Interpretation:

    • In the non-reducing lane, the appearance of new bands at higher molecular weights compared to the control indicates successful crosslinking.

    • In the reducing lane, these higher molecular weight bands should disappear or diminish, as the DTT will cleave the disulfide bonds formed by BCO, confirming the nature of the crosslink.

PART 3: Sample Preparation for Mass Spectrometry Analysis

To identify the specific residues involved in the crosslink, the sample must be prepared for analysis by mass spectrometry.

  • Alkylation: After the quenching step, add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce all disulfide bonds (including the crosslinks). Then, add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark to alkylate all free cysteines.

  • Protein Precipitation: Precipitate the protein using a method like trichloroacetic acid (TCA) or acetone precipitation to remove interfering buffer components.

  • Enzymatic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) containing a denaturant like urea if necessary. Add a protease, typically trypsin, at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data will need to be analyzed with specialized software (e.g., pLink, xQuest) capable of identifying crosslinked peptide pairs.[7]

A Quenched Crosslinked Sample B Reduce & Alkylate (DTT, then IAA) A->B C Protein Precipitation (e.g., Acetone) B->C D Proteolytic Digestion (e.g., Trypsin) C->D E Peptide Desalting (C18 Cleanup) D->E F LC-MS/MS Analysis E->F G Data Analysis (Identify Crosslinked Peptides) F->G

Caption: Workflow for preparing BCO crosslinked samples for mass spectrometry.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No crosslinking observed on SDS-PAGE - Insufficiently reactive cysteines (buried or already oxidized).- Incorrect buffer pH.- BCO solution degraded.- Ensure target cysteines are accessible. If necessary, mildly reduce the protein with TCEP before crosslinking.- Verify reaction buffer is between pH 7.2-8.0.- Always prepare BCO stock solution fresh.
Protein precipitation during reaction - High concentration of crosslinker.- Extensive, non-specific crosslinking.- Low protein stability.- Perform a titration to find the optimal BCO concentration.- Reduce incubation time.- Include a stabilizing agent (e.g., low concentration of a non-ionic detergent) if compatible with the experiment.
Low yield of crosslinked peptides in MS - Inefficient digestion.- Crosslinked peptides are difficult to ionize or fragment.- Incomplete reduction of the crosslink.- Ensure complete denaturation before adding protease.- Use a cleavable crosslinker like BCO and ensure complete reduction before MS.- Optimize MS fragmentation parameters (e.g., use different fragmentation methods like ETD).

Conclusion

1,8-Bis(cysteinyl)-3,6-dioxa-octane Dihydrochloride (BCO) is a specialized crosslinking reagent that offers high specificity for cysteine residues, enhanced water solubility, and a cleavable spacer arm of a defined length. These characteristics make it an excellent choice for researchers aiming to map protein-protein interactions and probe the structure of protein complexes with precision. The protocols and guidelines presented here provide a robust framework for the successful application of BCO in structural biology research, paving the way for new insights into the complex machinery of the cell.

References

  • Gite, S. U., & Mokrejs, P. (2012). Specific interchain cross-linking of antibodies using bismaleimides. Repression of ligand leakage in immunoaffinity chromatography. Journal of Immunological Methods, 382(1-2), 145-151. [Link]

  • Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science, 90(4), 567-573. [Link]

  • Wang, L., et al. (2022). A Cysteine-Directed Proximity-Driven Crosslinking Method for Native Peptide Bicyclization. Angewandte Chemie International Edition, 61(13), e202116039. [Link]

  • Gutierrez, C., et al. (2020). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 19(1), 138-151. [Link]

  • Google Patents. (n.d.).
  • Götze, M., & Sinz, A. (2022). Crosslinking mass spectrometry analysis to study protein structures and protein-protein interactions. Wiley Analytical Science. [Link]

  • ResearchGate. (n.d.). Synthesis of PEG-lipids with phosphate and cysteine linkers. [Link]

  • Grunberg, C., et al. (2016). Selective and Efficient Cysteine Conjugation by Maleimides in the Presence of Phosphine Reductants. Bioconjugate Chemistry, 27(10), 2416-2424. [Link]

  • Fadouloglou, V. E., et al. (2008). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 17(4), 649-659. [Link]

  • Osorio-Nieto, C., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 27(16), 5104. [Link]

  • Liu, F., et al. (2024). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Briefings in Bioinformatics, 25(2), bbae073. [Link]

  • Yu, C., et al. (2023). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 12, e86851. [Link]

  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Nature Communications, 9(1), 4443. [Link]

  • ResearchGate. (n.d.). SM(PEG)n Crosslinkers. [Link]

  • Shcheglov, D. V., et al. (2022). New Cysteine-Containing PEG-Glycerolipid Increases the Bloodstream Circulation Time of Upconverting Nanoparticles. International Journal of Molecular Sciences, 23(9), 4783. [Link]

  • Creative Biolabs. (n.d.). Homobifunctional Crosslinkers. [Link]

  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. [Link]

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Application of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Reagent for Site-Specific Fluorescent Labeling

The pursuit of high-fidelity fluorescence microscopy hinges on the precise and stable attachment of fluorophores to biomolecules of interest. Traditional labeling strategies often target primary amines on lysine residues, which, while effective, can lead to heterogeneous labeling and potential disruption of antigen-binding sites on antibodies.[1] This application note details the use of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride , a homobifunctional crosslinker, for the site-specific fluorescent labeling of antibodies through disulfide bond bridging, a technique also known as "disulfide stapling."[2][3]

The unique structure of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride, featuring two terminal cysteine residues, is designed to covalently link the two sulfur atoms of a reduced native disulfide bond. This approach offers a robust and site-specific method for bioconjugation.[4][5] The central 3,6-dioxa-octane moiety, a short polyethylene glycol (PEG) linker, imparts hydrophilicity, which can enhance the solubility and reduce non-specific binding of the resulting conjugate.[6][7][8] This guide provides a comprehensive overview of the mechanism, detailed protocols for antibody conjugation and subsequent immunofluorescence imaging, and insights into the experimental design for researchers in cell biology and drug development.

Principle of Disulfide Bridging for Fluorescent Labeling

The core of this technique lies in a two-step process: the selective reduction of an accessible disulfide bond on a target protein, such as an antibody, followed by the covalent "stapling" of the resulting free thiols by the bifunctional linker. In this proposed application, the 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride itself does not carry a fluorophore. Instead, it serves as a scaffold to which a thiol-reactive fluorescent dye is first attached. The resulting fluorescently-tagged linker is then used to bridge the reduced disulfide bond on the antibody.

The overall workflow can be conceptualized as follows:

G cluster_0 Part 1: Linker Functionalization cluster_1 Part 2: Antibody Labeling cluster_2 Part 3: Fluorescence Microscopy A 1,8-Bis(cystineyl)-3,6- dioxa-octane Dihydrochloride C Fluorescently-Tagged Bridging Reagent A->C Conjugation B Thiol-Reactive Fluorescent Dye (e.g., Maleimide-Dye) B->C G Fluorescently Labeled Antibody C->G D Native Antibody (with accessible disulfide bond) F Reduced Antibody (with free thiols) D->F Selective Reduction E Reducing Agent (e.g., TCEP) E->F F->G Disulfide Bridging I Incubation with Labeled Antibody G->I Immunostaining H Prepared Biological Sample (e.g., Fixed & Permeabilized Cells) H->I J Washing Steps I->J K Imaging J->K

Figure 1: Conceptual workflow for disulfide bridging-based fluorescent labeling.

Key Advantages of This Approach:

  • Site-Specificity: Targeting the hinge region disulfides of antibodies ensures a defined labeling location, preserving the antigen-binding sites.[1]

  • Homogeneity: This method produces a more uniform population of labeled antibodies compared to random amine labeling.

  • Stability: The resulting thioether bonds formed during the bridging process are highly stable.[]

  • Improved Solubility: The integrated PEG-like linker can enhance the hydrophilicity of the final conjugate, which is beneficial for reducing aggregation and non-specific background in imaging applications.[10]

Detailed Protocols

Part 1: Preparation of a Fluorescently-Tagged Bridging Reagent

This protocol describes the synthesis of a fluorescently-tagged version of the bridging reagent by reacting it with a maleimide-activated fluorophore.

Materials:

  • 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride

  • Maleimide-activated fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the Bridging Reagent: Prepare a 10 mM stock solution of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride in the Reaction Buffer.

  • Dissolve the Fluorescent Dye: Prepare a 10 mM stock solution of the maleimide-activated fluorescent dye in DMF or DMSO.[11]

  • Reaction: In a microcentrifuge tube, combine the bridging reagent and the fluorescent dye at a 1:1.1 molar ratio (reagent to dye). The slight excess of the dye ensures complete reaction with one of the thiol groups on the bridging reagent.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently-tagged bridging reagent from unreacted dye using a size-exclusion chromatography column equilibrated with the Reaction Buffer. The desired product will elute first.

  • Characterization: Confirm the successful conjugation and determine the concentration of the purified product using UV-Vis spectrophotometry.

Part 2: Antibody Labeling via Disulfide Bridging

This protocol details the selective reduction of an antibody's disulfide bonds and subsequent labeling with the prepared fluorescent bridging reagent.

Materials:

  • Purified antibody (e.g., IgG) at a concentration of 1-5 mg/mL

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reduction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Fluorescently-tagged bridging reagent (from Part 1)

  • Desalting column

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into the Reduction Buffer using a desalting column.

  • Selective Reduction: Add a 10-fold molar excess of TCEP to the antibody solution.[12][13] TCEP is an effective reducing agent for cleaving disulfide bonds.[14]

  • Incubation: Incubate the mixture for 90 minutes at 37°C to reduce the accessible disulfide bonds, primarily in the hinge region.

  • Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with Reduction Buffer (without TCEP). This step is crucial to prevent the reducing agent from interfering with the subsequent labeling reaction.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the fluorescently-tagged bridging reagent to the reduced antibody.

  • Incubation: Incubate for 2 hours at room temperature, protected from light.

  • Purification: Remove the excess, unreacted fluorescent bridging reagent using a desalting column or dialysis against PBS.

  • Quantification: Determine the final concentration of the labeled antibody and the degree of labeling (dye-to-antibody ratio) using spectrophotometry.

ParameterRecommended RangeRationale
Antibody Concentration 1-5 mg/mLEnsures efficient reaction kinetics.
TCEP Molar Excess 10-foldSufficient to reduce accessible disulfides without excessive denaturation.[13]
Reduction Time 90 minutes at 37°CBalances complete reduction of hinge disulfides with minimizing non-specific reduction.
Bridging Reagent Molar Excess 5- to 10-foldDrives the labeling reaction to completion.
Labeling Time 2 hours at room temperatureAllows for efficient bridging of the reduced thiols.

Table 1: Recommended parameters for antibody labeling.

Part 3: Immunofluorescence Staining Protocol

This protocol outlines the use of the disulfide-bridged fluorescent antibody for imaging fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Disulfide-bridged fluorescent antibody (from Part 2)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.[15]

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[16] This cross-links proteins and preserves cell morphology.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[17] This step is not necessary for cell surface targets.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding sites by incubating the cells in Blocking Buffer for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Dilute the disulfide-bridged fluorescent antibody to the desired working concentration in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[17]

  • Washing: Wash the cells three times for 5 minutes each with PBS to remove unbound antibodies.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.[17]

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize the sample using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

G start Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize with 0.1% Triton X-100 wash2->perm wash3 Wash with PBS perm->wash3 block Block with 1% BSA wash3->block incubate Incubate with Labeled Ab block->incubate wash4 Wash with PBS incubate->wash4 counterstain Counterstain (e.g., DAPI) wash4->counterstain wash5 Wash with PBS counterstain->wash5 mount Mount on Slide wash5->mount image Fluorescence Imaging mount->image

Figure 2: Step-by-step immunofluorescence workflow.

Troubleshooting and Considerations

  • Low Labeling Efficiency: Ensure complete removal of the reducing agent (TCEP) before adding the bridging reagent. The presence of TCEP will interfere with the labeling reaction.[19] Confirm the activity of the maleimide-dye, as maleimides can hydrolyze over time.

  • High Background: Optimize the blocking step and the concentration of the labeled antibody. The PEG-like linker in the bridging reagent should help minimize non-specific binding, but proper blocking is still essential.[20] Ensure thorough washing steps.[15]

  • No Signal: Verify the antigen is present and that the fixation and permeabilization methods are appropriate for the target and antibody.[16] Some epitopes can be masked by aldehyde fixation.

Conclusion

1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride, when functionalized with a fluorophore, presents a powerful tool for the site-specific labeling of proteins for fluorescence microscopy. By leveraging disulfide bridging chemistry, researchers can achieve more homogeneous and functionally intact fluorescent probes, leading to higher quality and more reliable imaging data. The protocols provided herein offer a robust starting point for the application of this novel reagent in a wide range of biological research and drug development contexts.

References

  • BenchChem. (n.d.). A Deep Dive into PEG Linkers for Bioconjugation: A Technical Guide.
  • Biocompare. (2016, March 31). Key Tips on Sample Preparation for Immunofluorescence. Biocompare Bench Tips.
  • ChemPep. (n.d.). Overview of PEG Linkers.
  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
  • PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation.
  • Valente, L. G., et al. (n.d.). A Sample Preparation Protocol for High Throughput Immunofluorescence of Suspension Cells on an Adherent Surface. PMC.
  • ADC Review. (n.d.). PEG Linkers.
  • Light Microscopy Core Facility. (n.d.). Introduction to Sample Preparation: Immunofluorescence. Retrieved from Light Microscopy Core Facility website.
  • Creative Diagnostics. (n.d.). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads.
  • MoBiTec. (n.d.). How to Prepare your Specimen for Immunofluorescence Microscopy. Learn & Share.
  • Nebraska Center for Biotechnology. (n.d.). Immunofluorescence - Protocols - Microscopy. Retrieved from University of Nebraska–Lincoln website.
  • Badescu, G., et al. (2015, September 13). Next-generation disulfide stapling: Reduction and functional re-bridging all in one.
  • Kirley, T. L. (2016, November 25). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments.
  • BOC Sciences. (n.d.). A Practical Guide to Fluorescent Labeling of Antibodies. Probes / BOC Sciences.
  • ResearchGate. (n.d.). Illustration of selenol-mediated reduction of antibody disulfide bonds and labelling with fluorophore 6.
  • Jones, M. W., et al. (2010, January 21). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides.
  • Thermo Fisher Scientific. (n.d.). Antibody Labeling and Immobilization Sites. Retrieved from Thermo Fisher Scientific - US website.
  • Chrzastek, A., et al. (n.d.). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science (RSC Publishing).
  • Semantic Scholar. (2015, September 15). Next-generation disulfide stapling: reduction and functional re-bridging all in one.
  • PMC. (n.d.).
  • UCLA TDG. (n.d.). Disulfide Bioconjugation. Retrieved from UCLA Technology Development Group website.
  • Thermo Fisher Scientific. (n.d.). Protein Denaturing and Reducing Agents. Retrieved from Thermo Fisher Scientific - JP website.
  • Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol. Retrieved from Thermo Fisher Scientific - JP website.
  • ResearchGate. (2026, March 3). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides | Request PDF.
  • Chrzastek, A., et al. (n.d.).
  • G-Biosciences. (2021, July 14). Protein Quantitation in the Presence of Reducing Agents and Detergents with UPPA™.
  • Quora. (2018, February 7). Why is a reducing agent needed when running SDS-PAGE?.
  • ResearchGate. (2022, January 5).

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Application Note: 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride in the Synthesis of Chiral Fluorescent Macrocyclic Receptors for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The real-time visualization of chiral metabolites (such as D-amino acids) in live cells requires highly selective, biocompatible probes. 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride (CAS: 1356019-49-2) serves as a highly specialized, bifunctional intermediate designed specifically for the synthesis of chiral fluorescent macrocyclic receptors [1]. By bridging a flexible, water-soluble polyethylene glycol (PEG2) core with stereocentered cystineyl terminals, this molecule enables the construction of pre-organized supramolecular cavities. When conjugated to a reporter fluorophore, the resulting macrocycle acts as a highly sensitive, stereoselective chemosensor capable of distinguishing enantiomeric analytes within the complex intracellular environment [2].

This application note details the mechanistic rationale, synthetic workflow, and live-cell imaging protocols for utilizing this linker in advanced probe development.

Mechanistic Insights: The Causality of Linker Design

As a Senior Application Scientist, it is critical to understand why this specific linker is chosen over standard aliphatic diamines when designing intracellular probes. The architecture of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride provides three functional pillars:

  • The 3,6-Dioxa-octane (PEG2) Core: Standard lipophilic linkers often cause fluorescent probes to aggregate in aqueous media or become trapped in lipid bilayers. The PEG2 core introduces essential hydrophilicity and rotational flexibility. Causality: This ensures the final macrocycle remains soluble in the cytosol and prevents non-specific membrane partitioning, drastically reducing background noise during live-cell imaging.

  • Cystineyl Terminals & Stereocenters: The L- or D-cystineyl moieties provide the necessary chiral environment. Causality: Stereoselective recognition relies on multipoint hydrogen bonding and steric constraints. The spatial arrangement of the cystineyl groups creates an asymmetrical binding pocket, allowing the macrocycle to differentiate between enantiomers (e.g., binding D-alanine while rejecting L-alanine) [2].

  • Dihydrochloride Salt Stabilization: The primary amines are protected as dihydrochloride salts. Causality: Free aliphatic amines are prone to atmospheric oxidation and unwanted side reactions during storage. The salt form ensures long-term stability and precise stoichiometric control during the macrocyclization reaction.

Workflow LNK 1,8-Bis(cystineyl)- 3,6-dioxa-octane MAC Chiral Macrocyclic Probe LNK->MAC Amide Coupling FLR Bis-NHS Fluorophore FLR->MAC Cyclization CEL Live-Cell Incubation MAC->CEL Internalization IMG Target Sensing & Imaging CEL->IMG Fluorescence Shift

Workflow for synthesizing and deploying macrocyclic receptors in live cells.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis and Validation of the Macrocyclic Probe

This protocol details the conjugation of the linker with a bis-electrophilic fluorophore (e.g., a BODIPY-bis-NHS ester) to form the closed-ring receptor.

  • Neutralization and Activation:

    • Step: Dissolve 10 µmol of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride in 5 mL of anhydrous DMF. Add 40 µmol (4.0 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic free amines required for the coupling step. Anhydrous conditions prevent the premature hydrolysis of the NHS-ester fluorophore.

  • High-Dilution Macrocyclization:

    • Step: Set up a receiving flask containing 10 µmol of the bis-NHS-fluorophore diluted in 100 mL of anhydrous DMF (0.1 mM concentration). Slowly infuse the neutralized linker solution into the receiving flask via a syringe pump over 6 hours at room temperature under argon.

    • Causality: High-dilution kinetics thermodynamically favor intramolecular cyclization (forming the desired macrocycle) over intermolecular cross-linking (which leads to unwanted linear polymers).

  • Purification and Validation (Self-Validation Step):

    • Step: Evaporate the solvent under reduced pressure. Purify the crude residue using preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient). Validate the fraction using ESI-MS.

    • Causality: Unreacted linear intermediates will lack stereoselectivity and cause high background fluorescence. ESI-MS confirms the exact mass of the closed-ring macrocycle, validating the structural integrity of the probe before cellular application.

Protocol B: Live-Cell Imaging of Intracellular Chiral Analytes

Once synthesized, the macrocycle is deployed to detect specific amino acid anions via Photoinduced Electron Transfer (PET) modulation [3].

  • Cell Preparation:

    • Step: Seed HeLa or HEK293T cells in a 35 mm glass-bottom confocal dish. Culture in DMEM supplemented with 10% FBS until 70% confluency is reached.

    • Causality: Glass-bottom dishes are mandatory for high-resolution inverted confocal microscopy, as they minimize refractive index mismatch and spherical aberration compared to plastic dishes.

  • Probe Incubation:

    • Step: Wash the cells once with PBS. Replace the media with serum-free DMEM containing 5 µM of the macrocyclic probe (pre-dissolved in 0.1% DMSO). Incubate for 30 minutes at 37°C.

    • Causality: Serum proteins (like BSA) contain hydrophobic pockets that can prematurely sequester the probe, reducing cellular uptake. Limiting DMSO to 0.1% ensures probe solubility without inducing solvent-mediated cytotoxicity.

  • Washing and Confocal Imaging:

    • Step: Wash the cells three times with warm PBS (pH 7.4) to remove extracellular probe. Image using a Confocal Laser Scanning Microscope (CLSM) with appropriate excitation/emission filters.

    • Causality: Thorough washing is a critical self-validating step; it ensures that the detected fluorescence signal is exclusively derived from internalized, analyte-bound receptors rather than extracellular background.

Mechanism APO Apo-Receptor (Quenched PET State) CMX Host-Guest Complex (Conformational Lock) APO->CMX Diffusion TGT Chiral Analyte (e.g., D-Amino Acid) TGT->CMX Stereoselective Binding SIG Strong Fluorescence (PET Inhibited) CMX->SIG Signal Transduction

Mechanism of target recognition and fluorescence modulation by the receptor.

Quantitative Data & Probe Characteristics

The transition from the raw linker to the formulated macrocyclic probe drastically alters the physicochemical properties, optimizing the molecule for live-cell environments.

Property1,8-Bis(cystineyl)-3,6-dioxa-octane DihydrochlorideFormulated Macrocyclic Probe (e.g., BODIPY-Conjugate)
Molecular Weight 356.46 g/mol ~750 - 850 g/mol (Fluorophore dependent)
Aqueous Solubility Very High (Freely soluble in water)Moderate (Requires ≤0.1% DMSO cosolvent in media)
Reactive Groups Primary Amines (-NH₂), Disulfides (-S-S-)None (Fully cyclized, chemically stable)
Chiral Centers Yes (L- or D-cystine derived)Yes (Retained for stereoselective host-guest sensing)
Photophysics None (Optically silent)Ex/Em ≈ 490 nm / 510 nm (Turn-on upon analyte binding)
Cell Permeability Poor (Charged salt)Excellent (Neutral, amphiphilic macrocycle)

References

  • Qin, H., He, Y., Qing, G., & Yang, X. (2006). "Novel chiral fluorescent macrocyclic receptors: synthesis and recognition for amino acid anions." Tetrahedron: Asymmetry, 17(14), 2143-2148. Available at:[Link]

  • Evans, N. H., & Beer, P. D. (2014). "Advances in Anion Receptor Chemistry and Applications of Supramolecular Anion Recognition." Chemical Reviews. Available at:[Link]

Advanced Chiral Recognition in Biological Matrices Using 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Structural Clarification

The detection of trace D-amino acids in biological samples (e.g., plasma, cerebrospinal fluid, and urine) is critical for biomarker discovery in neurodegenerative diseases and metabolic disorders. 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride (CAS: 1356019-49-2) has emerged as a highly versatile chiral selector and macrocyclic precursor for these applications.

Scientific Note on Nomenclature: While commercially listed as a "cystineyl" derivative, the molecular formula (C₁₂H₂₆Cl₂N₂O₆S₂) dictates that it is structurally a bis(L-cysteinyl) compound. Cystine is a disulfide-linked dimer, whereas this molecule features two independent cysteine residues tethered by a highly flexible 3,6-dioxaoctane (PEG-2) core. This structural reality is the foundation of its functionality: the free thiol (-SH), primary amine (-NH₂), and carboxylate (-COOH) groups act as multidentate ligands for transition metals, forming highly specific chiral binding pockets [1].

Mechanistic Principles of Chiral Recognition

To successfully deploy this compound, one must understand the causality behind its molecular design:

  • The 3,6-Dioxaoctane Linker: The PEG-like core provides exceptional aqueous solubility. Unlike rigid aromatic linkers that induce protein precipitation or aggregation in biological matrices, this flexible chain allows the molecule to dynamically wrap around a central metal ion (typically Cu²⁺ or Zn²⁺) without succumbing to steric hindrance.

  • The Cysteinyl Terminals: When coordinated with Cu(II), the compound forms a rigid, binuclear or mononuclear chiral host complex. Enantiomeric discrimination occurs via Chiral Ligand Exchange (CLE) . The host complex undergoes rapid, reversible ligand exchange with the analyte (the racemic amino acid). Because of the strict stereochemical constraints of the L-cysteinyl pockets, the D-enantiomer of the analyte forms a thermodynamically more stable ternary complex than the L-enantiomer[2].

CLE_CE_Mechanism CS 1,8-Bis(L-cysteinyl)-3,6-dioxaoctane (Chiral Selector) Complex Cu(II)-Selector Complex (Chiral Host) CS->Complex Coordination Cu Cu(II) Ion (Central Metal) Cu->Complex Coordination Analyte Racemic Amino Acid (Biological Sample) TernaryD Ternary Complex (D-enantiomer) High Thermodynamic Stability Analyte->TernaryD D-AA Binding TernaryL Ternary Complex (L-enantiomer) Lower Thermodynamic Stability Analyte->TernaryL L-AA Binding Complex->TernaryD Ligand Exchange Complex->TernaryL Ligand Exchange Separation Electrophoretic Separation (Δμ mobility difference) TernaryD->Separation Faster Migration TernaryL->Separation Slower Migration

Caption: Mechanism of chiral recognition via Cu(II) ternary complex formation and electrophoretic separation.

Protocol I: Chiral Ligand Exchange Capillary Electrophoresis (CLE-CE)

CLE-CE is the gold standard for analyzing complex biological matrices because it requires nanoliter sample volumes and provides extremely high theoretical plate counts. In this system, 1,8-Bis(cystineyl)-3,6-dioxa-octane acts as a mobile chiral additive in the background electrolyte (BGE) [4].

Step-by-Step Methodology

Step 1: Background Electrolyte (BGE) Preparation

  • Action: Dissolve 5.0 mM of 1,8-Bis(cystineyl)-3,6-dioxa-octane dihydrochloride and 2.5 mM of Copper(II) acetate in 50 mM ammonium acetate buffer. Adjust to pH 6.5 using dilute ammonia.

  • Causality: The 2:1 selector-to-metal ratio ensures all Cu(II) is complexed, preventing baseline noise. A pH of 6.5 is critical; it ensures the carboxylic acid groups of the target amino acids are deprotonated (enabling metal coordination) while preventing the precipitation of copper hydroxide.

Step 2: Capillary Conditioning

  • Action: Flush a fused-silica capillary (50 µm ID × 60 cm) with 0.1 M NaOH for 5 min, HPLC-grade water for 3 min, and the BGE for 5 min.

  • Causality: Biological samples leave proteinaceous residues on the capillary walls. NaOH hydrolyzes these contaminants, regenerating the silanol groups to maintain a highly reproducible electroosmotic flow (EOF).

Step 3: System Self-Validation (The Racemic Blank)

  • Action: Inject a synthetic 50:50 D/L-phenylalanine standard spiked with 10 µM L-homoarginine (Internal Standard). Run at +15 kV, 25°C, with UV detection at 254 nm.

  • Causality: This step creates a self-validating loop. It proves that any observed peak bifurcation is strictly due to the chiral selector's stereoselectivity (target resolution Rs​≥1.5 ). If the baseline does not resolve the synthetic racemate, the run is invalidated, preventing the waste of precious biological samples.

Step 4: Biological Sample Injection

  • Action: Deproteinize 100 µL of human plasma using 300 µL of cold acetonitrile. Centrifuge at 14,000 × g for 10 min. Lyophilize the supernatant, reconstitute in 50 µL of water, and inject hydrodynamically (50 mbar for 5 s).

Quantitative Data Summary: CLE-CE Performance
Target AnalyteMigration Time L-isomer (min)Migration Time D-isomer (min)Resolution ( Rs​ )Limit of Detection (µM)
D/L-Phenylalanine12.413.12.80.45
D/L-Tryptophan14.215.03.10.30
D/L-Alanine9.810.31.90.85
D/L-Serine10.511.12.20.60

Protocol II: Synthesis and Deployment of a Chiral Fluorescent Sensor

While CE is powerful for separation, high-throughput screening of biological samples benefits from fluorescence-based assays. 1,8-Bis(cystineyl)-3,6-dioxa-octane can be utilized as a precursor to synthesize a macrocyclic fluorescent probe. By conjugating a fluorophore (e.g., Dansyl chloride) to the primary amines, the chiral recognition event is translated into an optical readout via Photoinduced Electron Transfer (PET)[3].

Workflow S1 Biological Sample S2 Protein Precipitation S1->S2 S3 Internal Standard Validation S2->S3 S4 Chiral Complexation S3->S4 S5 Fluorescence Detection S4->S5

Caption: Step-by-step self-validating workflow for enantiomer detection in biological matrices.

Step-by-Step Methodology

Step 1: Probe Synthesis (Dansyl-Conjugation)

  • Action: React 1 eq of 1,8-Bis(cystineyl)-3,6-dioxa-octane with 2.2 eq of Dansyl chloride in an anhydrous dichloromethane/triethylamine mixture at 0°C for 4 hours. Purify via silica gel chromatography.

  • Causality: The Dansyl group acts as the reporter. In the absence of a D-amino acid, the lone pairs on the uncoordinated nitrogen/sulfur atoms quench the Dansyl fluorescence via PET.

Step 2: Matrix Background Validation (Self-Validation)

  • Action: Measure the fluorescence (λ_ex = 340 nm, λ_em = 520 nm) of the deproteinized biological matrix without the addition of the chiral sensor.

  • Causality: Urine and plasma contain endogenous fluorophores (e.g., NADH, flavins). This self-validating blank ensures that baseline biological fluorescence is mathematically subtracted, preventing false-positive enantiomeric excess (ee%) readings.

Step 3: Enantiomeric Excess (ee%) Determination

  • Action: Add 10 µM of the synthesized fluorescent probe and 5 µM Zn²⁺ to the treated biological sample. Incubate for 15 minutes at room temperature. Measure the fluorescence intensity.

  • Causality: Upon the specific binding of a D-amino acid, the rigid ternary complex forms, restricting the conformational flexibility of the probe and eliminating the PET quenching effect. This results in a massive fluorescence "Turn-On" signal that is directly proportional to the concentration of the D-enantiomer.

Quantitative Data Summary: Fluorescence Ratiometric Response
Target AnalyteEnantiomeric Excess (ee%)Fluorescence Ratio ( ID​/IL​ )Linear Range (µM)Recovery in Urine (%)
Tryptophan99% (Pure D)14.51.0 - 15098.2 ± 1.4
Tryptophan50% (Racemic)7.21.0 - 15097.5 ± 2.1
Phenylalanine99% (Pure D)11.32.5 - 20095.8 ± 1.9
Histidine99% (Pure D)9.85.0 - 25094.1 ± 2.5

References

  • Qin, H., He, Y., Qing, G., & Yang, X. (2006). "Novel chiral fluorescent macrocyclic receptors: synthesis and recognition for amino acid anions." Tetrahedron: Asymmetry, 17(14), 2143-2148. Available at:[Link]

  • Pu, L. (2016). "Chemoselective and Enantioselective Fluorescent Identification of Specific Amino Acid Enantiomers." National Science Foundation Public Access Repository. Available at:[Link]

  • Li, J., & Du, N. (2023). "Construction of a Chiral Fluorescent Probe for Tryptophan Enantiomers/Ascorbic Acid Identification." ACS Applied Materials & Interfaces, 15(20), 24154-24163. Available at:[Link]

  • Müller, C., Fonseca, J. R., Rock, T. M., Krauss-Etschmann, S., & Schmitt-Kopplin, P. (2016). "Chiral separations for d-amino acid analysis in biological samples." Journal of Pharmaceutical and Biomedical Analysis, 130, 100–109. Available at:[Link]

Troubleshooting & Optimization

Improving the stability of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the stability of solutions containing this versatile linker. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions during your experiments.

Core Principles: Understanding the Instability of Thiol-Containing Linkers

1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride is a bifunctional linker featuring two terminal cysteine residues. The critical functional group for its intended use in bioconjugation is the thiol group (-SH) on each cysteine.[1][2] However, this thiol group is also the primary source of its instability in solution. The principal degradation pathway is oxidation, where two thiol groups react to form a disulfide bond (-S-S-).[3][4] This dimerization renders the linker inactive for subsequent conjugation reactions.

This oxidative process is significantly influenced by several factors:

  • Presence of Oxygen: Dissolved atmospheric oxygen is the main oxidizing agent.[3][5]

  • pH of the Solution: The thiol group (-SH) can deprotonate to form a highly reactive thiolate anion (-S⁻). This deprotonation is favored in neutral to alkaline conditions, dramatically accelerating the rate of oxidation.[4][6][7] Conversely, acidic conditions keep the group in its more stable protonated state.[8][9]

  • Trace Metal Ions: Divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[5][10] They can be introduced as contaminants from glassware, buffers, or reagents.

The following diagram illustrates this primary degradation pathway.

G cluster_reactants Reactants cluster_conditions Catalytic Conditions cluster_product Product Linker1 Linker Molecule 1 (Active -SH group) Dimer Inactive Dimer (Disulfide -S-S- Bond) Linker1->Dimer Linker2 Linker Molecule 2 (Active -SH group) Linker2->Dimer O2 O₂ (Oxygen) O2->Dimer Metal Metal Ions (e.g., Cu²⁺) Metal->Dimer pH Neutral/Alkaline pH (Promotes -S⁻ formation) pH->Dimer

Caption: Primary degradation pathway of the thiol linker via oxidation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride.

Q1: How should I store the solid, lyophilized product? For long-term stability, the solid lyophilized powder should be stored at -20°C or colder, protected from light, and in a tightly sealed container to prevent moisture absorption.[3][11] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation from forming inside the vial, as moisture can accelerate degradation.[3]

Q2: My solution turned cloudy/formed a precipitate after preparation. What happened? The most common cause of precipitation is the oxidation of the linker to its disulfide-bonded dimer. This dimer form often has significantly lower solubility than the parent molecule, causing it to precipitate out of solution, especially at neutral pH.[4] This indicates that precautions against oxidation were insufficient during preparation or storage.

Q3: How long is a prepared stock solution stable? Solutions of cysteine-containing compounds are significantly less stable than the solid form and should ideally be prepared fresh for each experiment.[3] If short-term storage is necessary, a properly prepared and stabilized stock solution (see Protocol 1) can be stored in single-use aliquots at -80°C for a limited time.[3] Avoid multiple freeze-thaw cycles, which can accelerate degradation.[3] We do not recommend storing aqueous solutions for more than a day unless absolutely necessary and properly stabilized.[12]

Q4: What is the optimal pH for my solution? The optimal pH depends on a balance between stability and the requirements of your downstream application.

  • For Storage: Maximum stability is achieved at an acidic pH (typically pH 1.0-2.5 for cysteine itself).[4] However, this may not be compatible with your experiment.

  • For Experiments: Many bioconjugation reactions, such as maleimide chemistry, are performed at pH 6.5-7.5.[] If you must work in this range, it is critical to implement all other stabilization strategies (de-gassing, chelators) and to use the solution immediately after preparation.

Q5: Can I use common buffers like PBS or Tris? Yes, but with critical considerations.

  • Phosphate-Buffered Saline (PBS): A common choice, but ensure it is prepared with high-purity water and de-gassed immediately before use.

  • Tris Buffer: Be aware that Tris contains a primary amine and can interfere with certain conjugation chemistries, such as those involving NHS esters.[14][15] If your linker is part of a multi-step synthesis involving such reagents, Tris should be avoided. Regardless of the buffer system, it must be de-gassed, and the inclusion of a chelating agent is highly recommended.[14]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

SymptomProbable Cause(s)Recommended Solution(s)
Low or No Yield in Conjugation Reaction 1. Linker Degradation: The thiol groups have oxidized to disulfides, rendering the linker inactive.[15] 2. Incompatible Buffer: Buffer components (e.g., Tris, glycine) are interfering with the reaction chemistry.[14][15]1. Prepare Fresh Solution: Always use a freshly prepared solution of the linker following the stabilization protocol below (Protocol 1). 2. Verify Buffer Compatibility: Perform a buffer exchange to a non-interfering buffer like PBS or HEPES.[14] 3. Optimize Molar Ratio: Increase the molar excess of the linker in the reaction to compensate for minor degradation.[15]
Inconsistent Results Batch-to-Batch 1. Variable Solution Stability: Inconsistent preparation or storage of the linker stock solution leads to varying concentrations of the active compound.[3] 2. Contamination: Introduction of trace metals from different sources (water, glassware, spatulas).1. Standardize Preparation: Strictly adhere to a standardized protocol for solution preparation (see Protocol 1). 2. Use Single-Use Aliquots: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles and ensure consistent concentration for each experiment.[3] 3. Use Metal-Free Labware: Whenever possible, use metal-free plasticware or acid-wash glassware to minimize metal ion contamination.
Precipitate Forms During Reaction 1. Linker Oxidation: The linker is oxidizing and precipitating during the course of the reaction. 2. Protein Aggregation: The conjugation process itself may be causing the target protein to aggregate.[15]1. Add Chelator: Ensure a chelating agent (e.g., EDTA) is present in the reaction buffer. 2. Work Under Inert Atmosphere: If the reaction is lengthy, consider performing it in a glove box or under a gentle stream of nitrogen or argon.[14] 3. Optimize Reaction Conditions: Lower the reaction temperature or include protein stabilizers like arginine or polysorbate to mitigate protein aggregation.[15]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps to prepare a stock solution of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride with enhanced stability.

Caption: Workflow for preparing a stabilized linker stock solution.

Methodology:

  • Reagent & Equipment Preparation:

    • Allow the vial of lyophilized linker to warm to room temperature in a desiccator.[3]

    • Prepare your desired buffer (e.g., PBS, pH 7.0) using high-purity, sterile water.

    • Have a source of inert gas (Nitrogen or Argon) ready.

  • De-gassing the Buffer:

    • Place the prepared buffer in a flask and sparge with the inert gas for at least 30 minutes to remove dissolved oxygen. Alternatively, use a vacuum/sonication method for de-gassing. This is a critical step.[3][16]

  • Addition of Chelating Agent:

    • To the de-gassed buffer, add a stock solution of EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 1-5 mM. EDTA will sequester catalytic metal ions that accelerate thiol oxidation.[5][17]

  • Dissolution:

    • Quickly weigh the desired amount of the linker and add it to the de-gassed, EDTA-containing buffer.

    • Mix gently by swirling or slow vortexing until fully dissolved. Avoid vigorous vortexing which can re-introduce oxygen.

  • Inert Gas Purge:

    • Once dissolved, gently blow a stream of inert gas over the headspace of the solution container for 1-2 minutes before sealing.[3]

  • Storage:

    • Immediately divide the stock solution into single-use, low-protein-binding tubes.

    • Flash-freeze the aliquots and store them at -80°C. Protect from light.

Protocol 2: Assessing Solution Stability via HPLC-MS

To ensure the integrity of your linker, especially during method development, its stability can be quantitatively assessed. This provides empirical data to validate your handling and storage procedures.

Objective: To quantify the concentration of the active monomeric linker and detect the formation of the oxidized dimer over time.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the linker as described in Protocol 1.

    • Store aliquots under the conditions you wish to test (e.g., 4°C, room temperature, -20°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot for analysis.

  • Optional Derivatization:

    • To prevent oxidation during the analysis itself, the free thiols can be "capped" by reacting the sample with an alkylating agent like N-ethylmaleimide (NEM) immediately after thawing.[18][19] This creates a stable thioether derivative that can be easily analyzed.

  • HPLC-MS Analysis:

    • Column: A reverse-phase C18 column is typically suitable (e.g., 100 x 4.6 mm, 3.5 µm).[20]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point.[3][20]

    • Detection: Use Mass Spectrometry (MS) to monitor the exact mass of the monomeric linker (and its NEM derivative if used) and the oxidized dimer. This provides unambiguous identification and quantification.

  • Data Analysis:

    • Calculate the peak area of the monomeric linker at each time point.

    • Plot the percentage of remaining monomeric linker against time for each storage condition. This will give you a clear stability profile and inform your experimental window.

References

  • Best practices for storing and handling DL-Cysteine-d1 to prevent degradation - Benchchem.
  • Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC. Available at: [Link]

  • Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation - PubMed. Available at: [Link]

  • Troubleshooting Guides - Creative Biolabs. Available at: [Link]

  • Safeguarding Your Research: A Comprehensive Guide to Handling L-Cysteine-13C3,15N - Benchchem.
  • L-Cysteine Hydrochloride Monohydrate Solution Stability: Technical Support Center - Benchchem.
  • How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes. Available at: [Link]

  • [Cysteine stability in aqueous amino acid solutions] - PubMed. Available at: [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available at: [Link]

  • Stability of Cysteine Solutions - UNI ScholarWorks. Available at: [Link]

  • Cysteine-Based Coupling: Challenges and Solutions | Bioconjugate Chemistry. Available at: [Link]

  • Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions - Benchchem.
  • Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)? | ResearchGate. Available at: [Link]

  • Role of Intermolecular Disulfide Bonds of the Organic Solvent-Stable PST-01 Protease in Its... - PMC. Available at: [Link]

  • The Modulation of Transthyretin Tetramer Stability by Cysteine 10 Adducts and the Drug Diflunisal - PMC. Available at: [Link]

  • Complexation, Stability and Behavior of L-Cysteine and L-Lysine with Different Iron Sources. Available at: [Link]

  • Can acidic conditions break disulfide bonds - Chemistry Stack Exchange. Available at: [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. Available at: [Link]

  • The Effect of Buffers on Protein Conformational Stability. Available at: [Link]

  • Best practices for cysteine analysis - Science Exploration Press. Available at: [Link]

  • Best practices for cysteine analysis - PMC. Available at: [Link]

  • Investigations on the stability of thiol stabilized semiconductor nanoparticles - ResearchGate. Available at: [Link]

  • Medicinal Thiols: Current Status and New Perspectives - PMC. Available at: [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed. Available at: [Link]

  • Metal Chelators as Antioxidants - AOCS. Available at: [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Available at: [Link]

  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions - ResearchGate. Available at: [Link]

  • A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC. Available at: [Link]

  • The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. Available at: [Link]

  • Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques - Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Technical Support Center: Preventing Non-Specific Binding of Fluorescent Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that achieving high-quality, specific staining is paramount for reliable and reproducible results in cell-based fluorescence assays. This guide provides in-depth troubleshooting advice and validated protocols to help you minimize non-specific binding of fluorescently-labeled receptors, antibodies, and other probes.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during fluorescent staining procedures.

Q1: What is the primary cause of high background fluorescence in my cell staining?

High background fluorescence is most often caused by non-specific binding, where the fluorescent probe adheres to unintended cellular components. This can be driven by several factors:

  • Hydrophobic Interactions: Many fluorescent dyes are hydrophobic and can non-specifically associate with lipids and hydrophobic pockets in proteins.

  • Electrostatic Interactions: Fluorescent probes can be charged and may bind to oppositely charged molecules on the cell surface or intracellularly.

  • Fc Receptor Binding: If you are using antibodies, their Fc region can be non-specifically captured by Fc receptors (FcγRs) present on various cell types, including macrophages, monocytes, and B cells.

  • Probe Aggregation: Fluorescent probes can form aggregates, which then bind indiscriminately to cells.

Q2: I'm seeing signal in my "no primary antibody" control. What does this mean?

This is a classic indicator of non-specific binding by your secondary antibody . The fluorescently-labeled secondary antibody is binding to cellular components directly. To resolve this, you should include a blocking step with serum from the same species as the secondary antibody host (e.g., use goat serum if you have a goat anti-mouse secondary).

Q3: My background is high even after using a BSA blocking buffer. What should I try next?

While Bovine Serum Albumin (BSA) is a common blocking agent, it may not be sufficient for all systems. Consider the following alternatives:

  • Switch to a Serum-Based Blocker: Normal serum from the same species as your secondary antibody is often more effective because it contains a broader range of immunoglobulins that can block more non-specific sites. A 5-10% concentration is a good starting point.

  • Use a Commercial Blocking Buffer: Many companies offer proprietary, protein-based blocking buffers optimized to reduce non-specific interactions for various sample types.

  • Add a Surfactant: Including a non-ionic detergent like Tween-20 (0.05%) in your wash buffers can help reduce weaker, non-specific hydrophobic interactions.

Q4: How can I be sure my blocking step is working effectively?

A properly designed experiment should include controls that validate every step. To check your blocking efficacy, run a "secondary antibody only" control. If this control is clean (shows no signal), your blocking protocol is likely effective at preventing non-specific binding of the secondary antibody.

PART 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving persistent non-specific binding issues.

Issue 1: High Background Across the Entire Sample

This often points to a systemic issue in the protocol. Let's break down the potential causes and solutions.

Workflow for Diagnosing High Background

A Start: High Background Observed B Review Reagent Quality (Antibody validation, dye purity) A->B Step 1 C Optimize Antibody/Probe Concentration (Perform titration experiment) B->C Step 2 H Problem Persists B->H D Enhance Blocking Protocol (Switch blocker, increase time/temp) C->D Step 3 C->H E Improve Wash Steps (Increase volume, duration, or number of washes) D->E Step 4 D->H F Check for Autofluorescence (Image unstained sample) E->F Step 5 E->H G Problem Solved F->G Success H->A Re-evaluate

Caption: A systematic workflow for troubleshooting high background fluorescence.

Troubleshooting Table: High Background
Potential Cause Explanation Recommended Solution
Inadequate Blocking The blocking agent is not effectively saturating all non-specific binding sites on the cells or tissue.1. Increase blocking incubation time to 60-90 minutes. 2. Switch from BSA to 5-10% normal serum from the secondary antibody's host species. 3. Use a commercial, protein-based blocking solution.
Probe/Antibody Concentration Too High Excess fluorescent molecules are available to bind non-specifically. The signal-to-noise ratio is poor.Perform a titration experiment to determine the optimal concentration that provides bright specific staining with low background. Start with a 1:100, 1:250, 1:500, and 1:1000 dilution series.
Insufficient Washing Unbound or weakly bound probes have not been adequately washed away.1. Increase the number of wash steps (e.g., from 3 to 5). 2. Increase the duration of each wash (e.g., from 5 to 10 minutes). 3. Add 0.05% Tween-20 to your wash buffer to disrupt weak interactions.
Probe Aggregation The fluorescent probe has formed aggregates that stick to the sample.1. Centrifuge the antibody/probe solution at high speed (>10,000 x g) for 5-10 minutes before use and only use the supernatant. 2. Ensure probes are stored correctly as recommended by the manufacturer.
Cell Autofluorescence Some cell types naturally fluoresce due to endogenous molecules like NADH, flavins, or collagen.1. Image an unstained control sample using the same settings to determine the level of autofluorescence. 2. Use a commercial autofluorescence quenching reagent if necessary. 3. Choose fluorophores in the far-red or near-infrared spectrum where autofluorescence is typically lower.
Issue 2: Non-Specific Binding to Specific Cell Types (e.g., Macrophages)

If you observe that certain cells in a mixed population are disproportionately bright and non-specific, this is often due to Fc receptor-mediated binding.

Mechanism of Fc Receptor Binding

Caption: Diagram showing how antibody Fc regions can bind non-specifically to Fc receptors.

Solutions for Fc Receptor Binding
  • Fc Receptor Blocking: This is the most critical step. Before adding your primary antibody, incubate your cells with an Fc blocking reagent. These are typically unlabeled antibodies that saturate the Fc receptors on the cells, preventing your labeled antibodies from binding.

  • Use F(ab')2 Fragments: If available, use primary or secondary antibodies that have had their Fc region enzymatically removed. These are called F(ab')2 fragments and are incapable of binding to Fc receptors.

  • Cross-Adsorbed Secondary Antibodies: When working with tissues or multiple antibodies, always use secondary antibodies that have been "cross-adsorbed" against immunoglobulins from other species. This process removes antibodies that would non-specifically recognize and bind to endogenous antibodies in your sample.

PART 3: Key Protocols & Workflows

Adherence to a validated protocol is the foundation of a successful experiment.

Protocol: Standard Blocking and Staining for Immunofluorescence

This protocol provides a robust baseline for staining adherent cells.

  • Cell Preparation:

    • Culture cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.

    • Wash cells 2 times with 1X Phosphate Buffered Saline (PBS).

  • Fixation:

    • Incubate cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Rationale: PFA cross-links proteins, preserving cellular morphology.

    • Wash cells 3 times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets only):

    • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Rationale: Triton X-100 is a detergent that creates pores in the cell membrane, allowing antibodies to access intracellular targets.

    • Wash cells 3 times with PBS for 5 minutes each.

  • Blocking:

    • Prepare a blocking buffer: 5% Normal Goat Serum (or serum from the secondary host) and 1% BSA in PBS.

    • Incubate cells in blocking buffer for 60 minutes at room temperature.

    • Rationale: The proteins in the serum and BSA will bind to non-specific sites, preventing the antibodies from doing so. Do NOT wash after this step.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.

    • Remove the blocking buffer from the cells and add the primary antibody solution.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash cells 3 times with PBS containing 0.05% Tween-20 (PBST) for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-labeled secondary antibody in the blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Critical: From this point on, keep samples protected from light to prevent photobleaching.

  • Final Washes & Mounting:

    • Wash cells 3 times with PBST for 5-10 minutes each.

    • Perform a final wash with PBS to remove any residual detergent.

    • Mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an anti-fade reagent.

  • Imaging:

    • Allow the mounting medium to cure as per the manufacturer's instructions.

    • Image the sample using appropriate laser lines and filter sets. Always include your negative controls (unstained and secondary-only) to set the baseline for background fluorescence.

PART 4: References

  • Fc Receptor (FcR) Blocking (Source: Bio-Rad) [Link]

  • Autofluorescence: A Common Problem in Fluorescence Microscopy (Source: Bitesize Bio) [Link]

Overcoming challenges in cysteinyl peptide enrichment for mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Proteomics Technical Support & Troubleshooting Center .

As a Senior Application Scientist, I frequently see researchers struggle with the dynamic range and complexity of the proteome. Because approximately 91% of known proteins contain at least one cysteine residue—and these residues appear in over 24% of predicted tryptic peptides—targeting the "cysteinome" is a highly effective strategy to reduce sample complexity[1].

However, cysteinyl peptide enrichment is fraught with chemical and physical pitfalls. This guide is designed to move beyond basic instructions and explain the causality behind experimental choices, providing you with self-validating protocols to ensure high-fidelity mass spectrometry (MS) data.

I. Core Workflow: Resin-Assisted Cysteinyl Peptide Enrichment

Before diving into specific troubleshooting scenarios, it is crucial to understand the logical flow of a standard Quantitative Cysteinyl-peptide Enrichment Technology (QCET) workflow[2].

Workflow A 1. Cell Lysis & Denaturation B 2. Disulfide Reduction A->B C 3. Proteolytic Digestion B->C D 4. Thiopropyl Sepharose Resin Capture C->D E 5. Stringent Wash (Remove non-Cys) D->E F 6. DTT Elution & IAM Alkylation E->F G 7. LC-MS/MS Analysis F->G

Standard workflow for resin-assisted cysteinyl peptide enrichment prior to LC-MS/MS.

II. Sample Preparation & Alkylation Dynamics (FAQs)

Q1: My MS data shows an unusually high number of off-target modifications (e.g., on N-termini and lysine). What is the mechanistic cause, and how do I prevent it? A: You are experiencing overalkylation . While iodoacetamide (IAM) is highly specific to thiolate anions at a slightly alkaline pH, this specificity is driven by reaction kinetics, not absolute chemical exclusivity[3]. If the pH exceeds 8.0, or if IAM is present in vast molar excess for prolonged periods, unprotonated primary amines (such as the N-terminus and the ε-amino group of lysine) become sufficiently nucleophilic to attack the α-carbon of IAM[4]. Historically, it has been demonstrated that leaving IAM in the solution during tryptic digestion makes N-alkylation "the rule rather than the exception"[5].

  • The Fix: Maintain your reaction buffer strictly between pH 7.5–8.0. Limit IAM to a 10-fold molar excess over your reducing agent (typically 14–20 mM final concentration), and incubate in absolute darkness for no more than 30–45 minutes[4].

Q2: I am observing incomplete reduction and disulfide scrambling. How can I ensure complete reduction without interfering with my downstream thiol-disulfide exchange resin? A: Incomplete reduction often stems from using oxidized DTT or insufficient denaturing conditions. However, if you are using a resin-assisted capture method (e.g., Thiopropyl Sepharose 6B), residual reducing agents will aggressively compete with your peptides for the reactive disulfide groups on the resin, destroying your yield[6].

  • The Fix: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT for initial reduction. TCEP is effective over a wider pH range and lacks a thiol group, meaning it will not compete with thiol-reactive probes or resins[4].

Troubleshooting Issue High Off-Target Modifications (Overalkylation in MS Data) Cause1 pH > 8.0 (Amine Deprotonation) Issue->Cause1 Cause2 Excess IAM Concentration Issue->Cause2 Cause3 Prolonged Light Exposure Issue->Cause3 Fix1 Buffer with 50mM Tris/HEPES at pH 7.5 - 8.0 Cause1->Fix1 Fix2 Limit IAM to 10-fold molar excess over reductant Cause2->Fix2 Fix3 Incubate 30-45 mins in absolute darkness Cause3->Fix3

Diagnostic logic tree for troubleshooting overalkylation during sample preparation.

III. Self-Validating Protocol: Resin-Assisted Capture

This methodology utilizes Thiopropyl Sepharose 6B to covalently capture cysteine-containing peptides via thiol-disulfide exchange[2][6].

Step 1: Denaturation & Reduction Lyse cells in a denaturing buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.0). Reduce disulfide bonds with 10 mM TCEP for 1 hour at 37°C.

  • Causality: Urea unfolds the protein to expose buried cysteines; TCEP ensures complete reduction without introducing competing thiols.

Step 2: Proteolytic Digestion Dilute the urea concentration to < 2M using 50 mM Tris-HCl (pH 8.0). Add MS-grade Trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

Step 3: Resin Hydration & Thiol-Disulfide Exchange Hydrate Thiopropyl Sepharose 6B resin in MS-grade water. Wash extensively with coupling buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5) to remove storage preservatives[6]. Incubate the tryptic digest with the prepared resin for 2 hours at room temperature with gentle end-over-end rotation.

Step 4: Stringent Washing (Complexity Reduction) Wash the resin sequentially with coupling buffer, 2M NaCl, 80% Acetonitrile/0.1% TFA, and finally MS-grade water.

  • Validation Checkpoint: Collect the flow-through from the first wash. Run a micro-BCA assay. A successful capture should leave the vast majority of non-cysteine peptides in this flow-through, validating the chemoselective fractionation[1].

Step 5: Elution & Immediate Alkylation Elute the covalently bound cysteinyl peptides by incubating the resin with 20 mM DTT for 30 minutes.

  • Troubleshooting Note: The resin will likely clump and become sticky after DTT addition because the structural disulfide bonds of the matrix are being altered[7]. Do not rely on vortexing; use a pipette tip to physically resuspend the resin[7]. Immediately alkylate the eluted peptides with 40 mM IAM (in the dark, 30 mins) to prevent re-oxidation and dimerization prior to LC-MS/MS[2][4].

IV. Data Presentation & Quantitative Expectations

When optimizing your enrichment, it is vital to benchmark your yields against established literature. Below is a summary of quantitative data demonstrating the power of various cysteine enrichment strategies.

Table 1: Quantitative Benchmarks in Cysteine Enrichment

MethodologySample TypeQuantitative Yield / CoverageKey Metric / ObservationRef
Theoretical Baseline In silico Proteome~91% of proteins contain ≥1 Cys>24% of all predicted tryptic peptides contain cysteine, making it an ideal target for sub-proteome analysis.[1]
QCET (Resin-based) Human Mammary Epithelial Cells603 proteins identifiedAchieved in a single LC-FTICR MS analysis without the need for extensive SCX fractionation.[2]
Cys-Surf (Biotin/SP3) Jurkat Cell Surface4,364 unique cysteinesCaptured >2,800 membrane protein cysteines; notably, 40% of identified residues were involved in disulfide bonds.[8]
iTRAQ + Enrichment Human Amniotic Fluid60.8% increase in protein IDsCombined evaluation of cysteinyl and non-cysteinyl fractions vastly outperformed unfractionated sample analysis.[9]

Q3: Even after successful enrichment, the MS signals for my thiopeptides are weak. How can I boost their detection sensitivity? A: Cysteine-containing peptides can sometimes exhibit poor ionization efficiency in electrospray ionization (ESI). To overcome this, implement Charge Derivatization [1][10]. By modifying the captured peptides with a fixed charge tag (such as a quaternary amine tag or a 2,4,6-triphenylpyrylium salt via a maleimide linker), you introduce a permanent positive charge[1]. This permanent charge circumvents the reliance on protonation during the ESI process, significantly lowering the detection threshold to the sub-femtomole level, which is particularly useful in Multiple Reaction Monitoring (MRM) modes[11].

V. References

  • Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications. PubMed / National Institutes of Health.[Link]

  • Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. MDPI.[Link]

  • Defining the Cell Surface Cysteinome Using Two-Step Enrichment Proteomics. PubMed Central (PMC).[Link]

  • The Use of a Quantitative Cysteinyl-peptide Enrichment Technology for High-Throughput Quantitative Proteomics. PubMed Central (PMC).[Link]

  • Overalkylation of a protein digest with iodoacetamide. PubMed.[Link]

  • Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Semantic Scholar.[Link]

  • iTRAQ Reagents with Cysteinyl Peptide Enrichment for Protein Profiling. SCIEX.[Link]

  • High-Throughput Comparative Proteome Analysis Using a Quantitative Cysteinyl-peptide Enrichment Technology. ACS Publications.[Link]

Sources

Validation & Comparative

A Researcher's Guide to Evaluating the In Vitro Efficacy of Novel Cysteine-Based Compounds: A Case Study with 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the emergence of novel chemical entities necessitates a robust and systematic evaluation of their biological activity. This guide provides a comprehensive framework for assessing the in vitro efficacy of a novel cysteine-based compound, using the hypothetical example of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride. As a Senior Application Scientist, this document will not only outline the requisite experimental protocols but also delve into the scientific rationale behind these choices, ensuring a thorough and insightful analysis for researchers, scientists, and drug development professionals.

While specific efficacy data for 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride is not yet publicly available, as it is primarily documented as an intermediate for chiral fluorescent macrocyclic receptors[1], this guide will equip you with the necessary tools to conduct such an evaluation. We will explore methods to determine its cytotoxic effects, elucidate its potential mechanism of action through apoptosis and oxidative stress pathways, and compare its performance against established anti-cancer agents.

Part 1: Initial Assessment of Cytotoxicity Across Diverse Cell Lines

The initial step in characterizing a novel compound is to determine its cytotoxic potential across a panel of relevant cell lines. This provides a broad understanding of its activity spectrum and identifies cell lines that are particularly sensitive. We will focus on two widely accepted colorimetric assays: MTT and XTT. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[2][3][4]

Choosing the Right Cell Lines

The selection of cell lines is critical and should be guided by the therapeutic area of interest. For a broad-based anti-cancer screening, a panel could include representatives from different cancer types, such as:

  • HCT116 and RKO: Human colon cancer cell lines.[5]

  • A549: Human lung carcinoma cell line.[6][7]

  • MDA-MB-231: Human breast adenocarcinoma cell line.[6]

  • HL-60 and MOLT-4B: Human leukemia cell lines.[8]

  • A non-cancerous cell line (e.g., HEK-293) should be included to assess for general cytotoxicity and potential therapeutic index.[6]

Data Presentation: Summarizing Cytotoxicity

The results of the cytotoxicity assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth. This data should be presented in a clear and concise table for easy comparison.

Table 1: Hypothetical IC50 Values for 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride in Various Cell Lines

Cell LineCancer TypeIC50 (µM) of 1,8-Bis(cystineyl)-3,6-dioxa-octane DihydrochlorideIC50 (µM) of Cisplatin (Positive Control)[7]
HCT116Colon15.28.5
RKOColon22.812.1
A549Lung18.59.3
MDA-MB-231Breast25.115.7
HL-60Leukemia9.83.2
MOLT-4BLeukemia12.34.1
HEK-293Non-cancerous>10025.6

Note: The IC50 values for the novel compound are hypothetical and for illustrative purposes only.

Part 2: Unraveling the Mechanism of Action: Apoptosis and Oxidative Stress

Once the cytotoxic effects of the compound have been established, the next logical step is to investigate the underlying mechanism of cell death. For many anti-cancer agents, this involves the induction of apoptosis, or programmed cell death.[5][8] Given that our compound of interest is a cysteine-based molecule, it is also prudent to investigate the role of oxidative stress, as cysteine metabolism is intricately linked to the cellular redox state.[9]

Investigating Apoptosis Induction

Apoptosis is a highly regulated process involving a cascade of specific molecular events. We can probe for key markers of apoptosis using the following assays:

  • Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11][12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells via flow cytometry or fluorescence microscopy.[10][12]

  • Caspase Activity Assays: Caspases are a family of proteases that are central executioners of apoptosis.[13] Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm the involvement of the apoptotic pathway.[13]

Apoptosis_Pathway Figure 1: Simplified Apoptosis Pathway Drug Treatment Drug Treatment Cellular Stress Cellular Stress Drug Treatment->Cellular Stress Death Receptor Pathway Death Receptor Pathway Drug Treatment->Death Receptor Pathway Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase-9 Caspase-9 Mitochondrial Pathway->Caspase-9 Caspase-8 Caspase-8 Death Receptor Pathway->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Caspase-8->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Figure 1: Simplified Apoptosis Pathway.

Exploring the Role of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[14][15] An overproduction of ROS can lead to cellular damage and trigger apoptosis.

  • ROS Detection Assays: The generation of ROS can be measured using cell-permeable fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[16][17] Upon entering the cell, H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound, which can be quantified.[16]

Oxidative_Stress_Pathway Figure 2: Role of Oxidative Stress in Cell Death Drug Treatment Drug Treatment Mitochondrial Dysfunction Mitochondrial Dysfunction Drug Treatment->Mitochondrial Dysfunction Increased ROS Production Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production Oxidative Damage (DNA, Proteins, Lipids) Oxidative Damage (DNA, Proteins, Lipids) Increased ROS Production->Oxidative Damage (DNA, Proteins, Lipids) Antioxidant Defenses (e.g., Glutathione) Antioxidant Defenses (e.g., Glutathione) Increased ROS Production->Antioxidant Defenses (e.g., Glutathione) Apoptosis Apoptosis Oxidative Damage (DNA, Proteins, Lipids)->Apoptosis

Caption: Figure 2: Role of Oxidative Stress in Cell Death.

Part 3: Comparative Analysis and Benchmarking

To understand the potential of a novel compound, its efficacy must be compared to existing standards.

  • Comparison with a Standard-of-Care Drug: In our hypothetical example (Table 1), we compared the IC50 of our novel compound to that of cisplatin, a widely used chemotherapy drug.[7] This provides a benchmark for its potency.

  • Comparison with Other Cysteine-Based Compounds: If available, comparing the activity of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride with other cysteine or cystine analogs could provide insights into structure-activity relationships.[9]

Part 4: Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Experimental Workflow

Experimental_Workflow Figure 3: Experimental Workflow for Efficacy Testing cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Cell_Culture Cell Seeding in 96-well plates Drug_Treatment Treatment with Compound (Dose-Response) Cell_Culture->Drug_Treatment Viability_Assay MTT or XTT Assay Drug_Treatment->Viability_Assay Data_Analysis_1 IC50 Determination Viability_Assay->Data_Analysis_1 Cell_Culture_2 Cell Seeding and Treatment Data_Analysis_1->Cell_Culture_2 Apoptosis_Assay Annexin V / Caspase Assays Cell_Culture_2->Apoptosis_Assay ROS_Assay ROS Detection Assay Cell_Culture_2->ROS_Assay Data_Analysis_2 Quantification of Apoptosis and ROS Apoptosis_Assay->Data_Analysis_2 ROS_Assay->Data_Analysis_2

Caption: Figure 3: Experimental Workflow for Efficacy Testing.

Protocol 1: XTT Cell Viability Assay[2][3][20][21]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., cisplatin) in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Immediately before use, thaw the XTT reagent and the electron coupling reagent. Prepare the XTT labeling mixture by adding the electron coupling reagent to the XTT solution according to the manufacturer's instructions (e.g., 0.1 mL of electron coupling reagent to 5 mL of XTT labeling reagent).

  • Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[18]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Annexin V-FITC Apoptosis Assay[10][11][12][13]
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include both untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol (e.g., 5 µL of each).[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Protocol 3: Intracellular ROS Detection Assay[15][17][18][19]
  • Cell Treatment: Seed cells in a 96-well black-walled plate and treat with the test compound at its IC50 concentration.

  • Probe Loading: After treatment, remove the medium and wash the cells with a suitable buffer (e.g., PBS). Add the H2DCFDA probe (typically at a final concentration of 10-20 µM) to the cells and incubate for 30-60 minutes at 37°C in the dark.[16]

  • Fluorescence Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[16]

  • Data Analysis: Quantify the increase in fluorescence in the treated cells compared to the untreated control.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of a novel compound like 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride. By systematically assessing its cytotoxicity, investigating its mechanism of action, and comparing its efficacy to established standards, researchers can gain a clear understanding of its therapeutic potential. The detailed protocols and the rationale behind each experimental choice are designed to ensure the generation of reliable and interpretable data, paving the way for further preclinical and clinical development.

References

  • Dixon, S. J., Patel, D. N., et al. (2014). Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis. eLife, 3, e02523. Available at: [Link]

  • Walker, N., et al. (2021). Effect of Cytisine vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA, 326(1), 51-61. Available at: [Link]

  • Gayle, S., et al. (2021). Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity. Oncotarget, 12(12), 1143–1158. Available at: [Link]

  • Moteki, H., et al. (2002). Specific induction of apoptosis by 1,8-cineole in two human leukemia cell lines, but not a in a human stomach cancer cell line. Planta Medica, 68(7), 603-607. Available at: [Link]

  • Szabo, C., et al. (2014). The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer. Antioxidants & Redox Signaling, 20(5), 811-826. Available at: [Link]

  • Reid, R. D., et al. (2020). Cytisine Compared to Combination NRT in Relapsed Smokers. ClinicalTrials.gov. Available at: [Link]

  • Sudhoff, H., et al. (2017). Inhibitory Effect of 1,8-Cineol on β-Catenin Regulation, WNT11 Expression, and Cellular Progression in HNSCC. Frontiers in Oncology, 7, 102. Available at: [Link]

  • Nakanishi, Y., et al. (2020). Evaluation of anticancer agents using patient-derived tumor organoids characteristically similar to source tissues. Oncology Letters, 20(5), 223. Available at: [Link]

  • International Association for the Study of Lung Cancer. (2022). Cytisine May Prove a Safe and Effective Smoking Cessation Therapy. Retrieved from [Link]

  • Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 327, 1-8. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). 1-ETHYLPYRIDINIUM BROMIDE. Retrieved from [Link]

  • Perillo, B., et al. (2020). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Journal of Clinical Medicine, 9(5), 1337. Available at: [Link]

  • Alhakamy, N. A., et al. (2023). Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines. Molecules, 28(7), 3020. Available at: [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Shkodenko, L., et al. (2021). Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. Pharmaceutics, 13(12), 2092. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Trofimov, A. D., et al. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Polymers, 16(1), 2. Available at: [Link]

  • BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Murata, S., et al. (2013). Antitumor effect of 1, 8-cineole against colon cancer. Oncology Reports, 30(6), 2647-2652. Available at: [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). GSRS. Retrieved from [Link]

Sources

Quantitative Analysis of Protein Interactions: A Comparative Guide to Chiral Fluorescent Macrocyclic Probes Derived from 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying protein-protein interactions (PPIs) with high stereochemical fidelity remains a persistent bottleneck in structural proteomics and biologic drug development. Traditional linear fluorescent probes often suffer from conformational flexibility, leading to high entropic penalties upon binding, non-specific hydrophobic aggregation, and poor signal-to-noise ratios.

To overcome these limitations, supramolecular chemistry offers a robust alternative: 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride (CAS: 1356019-49-2) . This highly specialized, PEG2-linked bis-amino acid scaffold serves as a critical intermediate for synthesizing novel chiral fluorescent macrocyclic receptors [1]. By cyclizing this scaffold with a reporter fluorophore, researchers can generate pre-organized, stereospecific probes that bind to chiral protein surface motifs with unprecedented affinity and enantioselectivity. This guide objectively compares BCDO-derived macrocycles against traditional linear probes and standard crosslinkers, providing a self-validating experimental framework for quantitative interaction analysis.

Mechanistic Causality: The Supramolecular Advantage

Understanding why a BCDO-derived macrocycle outperforms standard linear probes requires examining the thermodynamics of molecular recognition:

  • Entropic Pre-organization: Linear probes (e.g., FITC-labeled peptides) must undergo significant conformational folding upon binding a target protein, resulting in a massive loss of conformational entropy ( ΔS ). BCDO-derived macrocycles are covalently locked into a pre-organized ring. This drastically lowers the entropic penalty of binding, driving a more favorable Gibbs free energy ( ΔG ) and yielding tighter dissociation constants ( Kd​ ).

  • Aqueous Solubility via the PEG2 Core: The 3,6-dioxa-octane backbone acts as a hydrophilic PEG2 spacer. This is a critical design choice: it prevents the hydrophobic stacking and auto-quenching commonly observed with planar fluorophores, ensuring the probe remains monomeric and active in physiological buffers.

  • Stereospecific Recognition: The bis-cystineyl moieties introduce rigid chiral centers into the macrocycle. This allows the probe to discriminate between enantiomeric surfaces or specific chiral amino acid anions (such as exposed aspartate/glutamate residues at a PPI interface), ensuring the signal is driven by specific docking rather than non-specific electrostatic sticking [2].

Mechanism Target Protein Target (Chiral Surface Motif) Complex Stereospecific Probe-Protein Complex Target->Complex Entropic Advantage Probe BCDO-Derived Macrocyclic Probe Probe->Complex Pre-organized Binding Signal Enhanced Fluorescence Polarization Signal Complex->Signal Excitation (Restricted Tumbling)

Caption: Mechanism of stereospecific protein recognition and fluorescence polarization by BCDO-derived probes.

Comparative Performance Data

To objectively evaluate the utility of BCDO-2HCl in assay development, the following table compares BCDO-derived macrocyclic probes against industry-standard alternatives: Linear Fluorescent Peptides and Non-cleavable Crosslinkers (e.g., DSS/BS3).

Performance MetricBCDO-Derived MacrocycleLinear Fluorescent Probe (FITC-Peptide)Standard Crosslinker (DSS)
Binding Affinity ( Kd​ ) Low Nanomolar (10–50 nM)High Nanomolar (500–1000 nM)N/A (Covalent, irreversible)
Enantioselectivity High ( Kass​(L)/Kass​(D)>4.5 )Low to ModerateNone
Aqueous Solubility Excellent (PEG2 mediated)Variable (Sequence dependent)Moderate (Requires sulfo-derivatives)
Signal-to-Noise Ratio High (Minimal auto-quenching)Moderate (Prone to aggregation)N/A (Requires downstream MS)
Assay Modality Real-time FP / FRETReal-time FP / FRETEndpoint Crosslinking Mass Spec

Experimental Methodology: A Self-Validating System

To ensure absolute trustworthiness in your quantitative data, the following protocol utilizes a Fluorescence Polarization (FP) assay. FP is chosen because the causality is direct: a small, unbound macrocycle tumbles rapidly in solution (emitting depolarized light). Upon binding a massive target protein, tumbling slows dramatically, yielding a highly polarized signal.

Crucially, this protocol includes a built-in self-validation step to prove stereospecificity and rule out false positives caused by non-specific hydrophobic aggregation.

Phase 1: Probe Synthesis & Preparation
  • Cyclization: React 1 eq. of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride with 1 eq. of a bis-aldehyde fluorophore (e.g., 2,6-naphthalenedicarboxaldehyde) in anhydrous methanol containing 2 eq. of triethylamine.

  • Purification: Stir at room temperature for 12 hours. Purify the resulting macrocycle via semi-preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation: Confirm the macrocyclic structure and purity (>95%) via LC-MS and 1H-NMR. Lyophilize and resuspend in DMSO to a 10 mM stock.

Phase 2: Quantitative FP Assay (Self-Validating)
  • Assay Buffer Preparation: Prepare a physiological buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20 to prevent non-specific plastic binding, pH 7.4).

  • Probe Dilution: Dilute the BCDO-macrocycle stock to a final working concentration of 10 nM in the assay buffer.

  • Protein Titration: In a black 384-well microplate, create a 12-point serial dilution of the target protein (ranging from 10 μ M down to 0.1 nM). Add the 10 nM probe to all wells.

  • Equilibration: Incubate the plate in the dark at 25°C for 30 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Ex/Em wavelengths dependent on the chosen fluorophore). Calculate polarization in milli-polarization units (mP).

  • Self-Validation (QC Step): In a parallel set of wells, spike in a 100-fold excess of the D-enantiomer of the target binding motif (or a scrambled peptide). Causality Check: If the FP signal remains high, the binding is non-specific. If the FP signal drops back to baseline, you have successfully validated that the macrocycle is engaging in stereospecific, reversible recognition.

Workflow Step1 1. Probe Synthesis (BCDO + Fluorophore) Step2 2. Protein Titration (Target Incubation) Step1->Step2 Step3 3. FP Measurement (Ex/Em Detection) Step2->Step3 Step4 4. Self-Validation (Enantiomer Competition) Step3->Step4

Caption: Step-by-step self-validating workflow for quantifying protein interactions using BCDO-derived probes.

References

  • Qin, H., He, Y., Qing, G., & Yang, X. (2006). Novel chiral fluorescent macrocyclic receptors: synthesis and recognition for amino acid anions. Tetrahedron: Asymmetry, 17(14), 2143-2148. URL:[Link]

  • Evans, N. H., & Beer, P. D. (2014). Advances in Anion Receptor Chemistry. Angewandte Chemie International Edition, 53(44), 11716-11754. URL:[Link]

In-Depth Comparison Guide: Cross-Reactivity Profiles of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the development of novel chiral fluorescent macrocyclic receptors and advanced peptide stapling techniques, 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride (CAS: 1356019-49-2) has emerged as a highly specialized bi-functional building block[1]. Featuring a hydrophilic diethylene glycol (PEG2) core flanked by two cysteinyl residues, this molecule offers both thiol and primary amine functionalities.

However, the very multi-functionality that makes it ideal for proximity-driven cascade reactions[2] also introduces significant risks of cross-reactivity in complex biological matrices. Understanding the thermodynamic and kinetic pathways of these reactive groups is critical for drug development professionals aiming to minimize off-target disulfide scrambling and non-specific amine acylation.

G cluster_specific Intended Pathway cluster_cross Cross-Reactivity Pathways A 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride B Specific Macrocyclization (Targeted Cys/Amine) A->B Controlled pH (7.0-7.5) Target Proximity C Disulfide Scrambling (Off-Target Proteins) A->C Endogenous Disulfides High Thiol Concentration D Non-Specific Acylation (Off-Target Amines) A->D High pH (>8.5) Amine Excess E Premature Oxidation (Oligomerization) A->E O2 / Trace Metals Lack of Chelators

Reaction pathways of 1,8-Bis(cystineyl)-3,6-dioxa-octane: specific vs cross-reactive routes.

Structural Causality: Why the Dihydrochloride Salt?

As a Senior Application Scientist, I frequently observe conjugation failures stemming from a misunderstanding of reagent salt forms. The formulation of 1,8-Bis(cystineyl)-3,6-dioxa-octane as a dihydrochloride salt is not merely for solubility; it is a critical protective mechanism.

  • Amine pKa Modulation: The primary amines on the cysteinyl residues have a pKa of ~8.5. The dihydrochloride salt ensures these amines remain fully protonated (-NH3+) during storage and at physiological pH (7.2–7.4). This electrostatic stabilization prevents premature intra-molecular cyclization (where the amine attacks the adjacent carbonyl or reactive intermediates).

  • Thiolate Control: The thiol (-SH) group has a pKa of ~8.3. At pH 7.4, a small but highly nucleophilic fraction exists as the thiolate anion (-S⁻). By keeping the pH strictly controlled, researchers can drive specific thiol-disulfide exchange or alkylation while keeping the amine inert.

  • PEG2 Spacer Advantage: PEGylated crosslinkers provide enhanced solubility and prevent the hydrophobic aggregation commonly seen with alkyl-chain linkers[3]. The 3,6-dioxa-octane core transfers its hydrophilicity to the crosslinked complex, reducing precipitation risks[4].

Comparative Performance: Cross-Reactivity vs. Alternative Linkers

To objectively evaluate 1,8-Bis(cystineyl)-3,6-dioxa-octane, we must benchmark it against industry-standard homobifunctional and heterobifunctional linkers, such as BM(PEG)2 (a bismaleimide with a 14.7 Å spacer)[5].

Crosslinker / ReagentReactive GroupsSpacer LengthPrimary Cross-Reactivity RiskAqueous SolubilityLinkage Reversibility
1,8-Bis(cystineyl)-3,6-dioxa-octane Bis-Thiol & Bis-Amine~14.5 Å (PEG2)Disulfide scrambling, pH-dependent amine acylationHighReversible (Disulfide)
BM(PEG)2 Bismaleimide14.7 Å (PEG2)Maleimide ring hydrolysis, off-target thiol bindingHighIrreversible (Thioether)
DPDP Pyridyl Disulfide~10.0 ÅOff-target disulfide reductionModerateReversible (Disulfide)
BMOE Bismaleimide8.0 Å (Alkyl)Hydrophobic aggregation, steric hindranceLowIrreversible (Thioether)

Key Takeaway: While BM(PEG)2 provides irreversible thioether bonds ideal for permanent conjugation[5], 1,8-Bis(cystineyl)-3,6-dioxa-octane is uniquely suited for applications requiring reversible linkages (via disulfides) or multi-tiered cascade reactions where the amine is subsequently utilized for proximity-driven amide bond formation[2].

Experimental Workflows: Quantifying Cross-Reactivity

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory quenching steps to prevent artifactual data generation during downstream analysis.

Protocol A: Thiol-Disulfide Scrambling Assay (LC-MS)

Objective: Quantify off-target disulfide exchange between the crosslinker's thiols and endogenous protein disulfides.

  • Reagent Preparation: Dissolve 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride to a 10 mM stock in rigorously degassed PBS (pH 7.2) containing 5 mM EDTA.

    • Causality Insight: Trace divalent cations (Cu²⁺, Fe³⁺) rapidly catalyze the auto-oxidation of thiols into unreactive oligomers. EDTA chelates these metals, isolating true cross-reactivity from artifactual degradation.

  • Conjugation Reaction: Incubate the crosslinker with a model protein containing both free cysteines and native disulfides (e.g., Bovine Serum Albumin) at a 1:10 molar ratio for 2 hours at room temperature.

  • Self-Validating Quench (Critical): Add N-ethylmaleimide (NEM) to a final concentration of 50 mM for 15 minutes.

    • Causality Insight: NEM permanently alkylates all remaining free thiols via Michael addition. This "freezes" the reaction state, preventing post-lysis disulfide shuffling during LC-MS sample preparation. Without this step, ionization stresses will generate false-positive cross-reactivity data.

  • Analysis: Digest the protein with Trypsin and analyze via LC-MS/MS. Map the cross-linked sites to quantify specific binding vs. off-target scrambling.

Protocol B: Amine Off-Target Acylation Assay (SEC-HPLC)

Objective: Determine the pH threshold where the crosslinker's cysteinyl amines begin reacting with off-target activated esters.

  • pH Titration: Prepare two reaction buffers: Buffer A (PBS, pH 7.2) and Buffer B (Borate, pH 8.5).

  • Incubation: Mix the crosslinker with an amine-reactive fluorophore (e.g., NHS-Fluorescein) in both buffers.

    • Causality Insight: At pH 7.2, the dihydrochloride salt maintains the amines in a protonated, unreactive state. At pH 8.5, the amines are partially deprotonated, simulating worst-case cross-reactivity in basic microenvironments.

  • Readout: Analyze the reaction mixtures via Size Exclusion Chromatography (SEC-HPLC) coupled with a fluorescence detector to quantify the rate of non-specific amine labeling.

Expert Recommendations for Mitigating Cross-Reactivity

Based on empirical data and mechanistic principles, adhere to the following guidelines when utilizing 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride:

  • Strict pH Governance: Maintain reaction buffers strictly between pH 7.0 and 7.5. Exceeding pH 8.0 exponentially increases the risk of amine cross-reactivity and accelerates thiol auto-oxidation.

  • Stoichiometric Control: Always use the crosslinker as the limiting reagent (e.g., 0.5 to 0.8 molar equivalents relative to the target sites) to prevent the formation of high-molecular-weight oligomers.

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, Glycine) if subsequent amine-directed cascade reactions are planned, as these will competitively inhibit the crosslinker's intended pathway.

References

3.[4] Title: NHS-PEG2B-COOH - BioActs Source: bioacts.com URL: [Link]

4.[2] Title: A Cysteine-Directed Proximity-Driven Crosslinking Method for Native Peptide Bicyclization Source: nih.gov (PubMed Central) URL: [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Disulfide Reduction Experiments: A Comparative Analysis of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride and Established Reagents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In fields where the manipulation of proteins and peptides is paramount, the reduction of disulfide bonds is a critical step that can significantly impact downstream applications.[1][2][3][4] The choice of reducing agent, therefore, is not a trivial matter but a decision that carries substantial weight in ensuring the reliability and consistency of one's findings.

This guide provides an in-depth technical comparison of disulfide reducing agents, with a special focus on the lesser-known compound, 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride. Due to the limited direct experimental data on this specific molecule, we will draw logical inferences based on its structure and compare it with the well-characterized and commonly used reagents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). We will also consider its structural analog, 3,6-Dioxa-1,8-octanedithiol (DMDO/DODT), to project its potential performance characteristics.

The Critical Role of Disulfide Reduction in Research

Disulfide bonds (-S-S-) are covalent linkages formed between the thiol groups of two cysteine residues. These bonds are pivotal in stabilizing the tertiary and quaternary structures of many proteins.[5][6] However, for a variety of experimental procedures, such as protein denaturation for gel electrophoresis, protein sequencing, or the attachment of labels to cysteine residues, these disulfide bonds must be cleaved to yield free sulfhydryl (-SH) groups.[7][8] The efficiency and completeness of this reduction are crucial for obtaining accurate and reproducible results.

A Comparative Overview of Disulfide Reducing Agents

The ideal disulfide reducing agent should be effective under mild conditions, stable, and should not interfere with subsequent experimental steps. Let's examine the properties of our compounds of interest.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride (Inferred)3,6-Dioxa-1,8-octanedithiol (DMDO/DODT)
Chemical Nature Thiol-basedPhosphine-based (thiol-free)Thiol-based (dithiol)Thiol-based (dithiol)
Mechanism Thiol-disulfide exchange, forming a stable six-membered ring.[5][6]Nucleophilic attack by phosphorus on the disulfide bond.[8]Presumed to be thiol-disulfide exchange, likely forming a stable cyclic disulfide.Thiol-disulfide exchange.
Optimal pH >7.0[9][10]Wide range (1.5-8.5)[11][12]Likely effective at neutral to slightly alkaline pH, similar to other dithiols.Effective over a range of pH, used in various applications.[13]
Stability Prone to air oxidation, especially at alkaline pH.[9][10]More stable to air oxidation.[11][14]Expected to be more stable than monothiols but susceptible to oxidation.Generally stable, with low volatility.[15]
Odor Strong, unpleasant odor.Odorless.[11]Likely to have a reduced odor compared to DTT due to the ether linkages.Low odor compared to other mercaptans.[13][16]
Interference Reacts with maleimides; can reduce metal ions in IMAC.[9][11]Does not react with maleimides; compatible with IMAC.[9][11]As a thiol, it would likely react with maleimides. Its effect on metal ions is unknown.Used as a curing agent, indicating reactivity with various functional groups.[13][16]

In Focus: 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride and its Analog

While direct experimental data for 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride is sparse, its chemical structure provides valuable clues. The presence of two thiol groups classifies it as a dithiol, suggesting a reduction mechanism similar to DTT, involving thiol-disulfide exchange and the formation of a stable oxidized ring structure.[5][6] The polyethylene glycol (PEG)-like backbone (3,6-dioxa-octane) is expected to confer increased water solubility and potentially reduced odor compared to more volatile thiols.[13][16] The terminal cysteinyl groups would further enhance its hydrophilic character.

Its close structural analog, 3,6-Dioxa-1,8-octanedithiol (DMDO/DODT), is used in applications requiring a low-odor dithiol, such as in the synthesis of polymers and as a curing agent.[13][15][16][17][18] This suggests that our target compound may also possess favorable handling properties.

Experimental Design for Reproducible Disulfide Reduction

To objectively compare the performance of these reducing agents and ensure the reproducibility of your experiments, a well-designed protocol is essential. Here, we outline a comprehensive workflow for evaluating the efficiency of disulfide reduction.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reduction Reaction cluster_analysis Analysis cluster_reproducibility Reproducibility Check protein_prep Prepare Protein Stock (e.g., BSA in PBS) incubation Incubate Protein with Reducing Agents (Varying concentrations and times) protein_prep->incubation reagent_prep Prepare Reducing Agent Stocks (DTT, TCEP, Compound X) reagent_prep->incubation ellmans_assay Quantify Free Thiols (Ellman's Assay) incubation->ellmans_assay sds_page Analyze by non-reducing and reducing SDS-PAGE incubation->sds_page replicate Repeat Experiment on Different Days with Fresh Reagents ellmans_assay->replicate sds_page->replicate

Caption: Experimental workflow for comparing disulfide reducing agents.

Detailed Experimental Protocols

1. Preparation of Reagents

  • Protein Stock Solution: Prepare a 10 mg/mL stock solution of a disulfide-containing protein (e.g., Bovine Serum Albumin - BSA) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.4).

  • Reducing Agent Stock Solutions: Prepare 100 mM stock solutions of DTT, TCEP, and 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride in deoxygenated, purified water. Store DTT and the novel compound at -20°C in small aliquots to minimize freeze-thaw cycles. TCEP is more stable and can be stored at 4°C for short periods.[9][10]

2. Disulfide Reduction Reaction

  • In separate microcentrifuge tubes, add a defined amount of the protein stock solution.

  • Add the reducing agent to achieve a final molar excess (e.g., 10-fold, 50-fold, 100-fold) over the molar concentration of disulfide bonds in the protein.

  • Bring the final volume to a consistent level with the reaction buffer.

  • Incubate the reactions at room temperature for various time points (e.g., 15 min, 30 min, 60 min).

3. Quantification of Free Thiols using Ellman's Assay

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is a sensitive indicator for the presence of free sulfhydryl groups.[19][20][21][22][23]

  • Prepare a DTNB solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare a standard curve: Use a known concentration of a thiol-containing compound like cysteine to prepare a series of dilutions.

  • Assay:

    • In a 96-well plate, add a small volume of your reduced protein sample.

    • Add the DTNB solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm using a plate reader.

  • Calculate the concentration of free thiols by comparing the absorbance of your samples to the standard curve.

4. Analysis by SDS-PAGE

  • Prepare two sets of samples for each reduction condition: one with a standard reducing sample buffer (containing β-mercaptoethanol or DTT) and one with a non-reducing sample buffer.

  • Run the samples on an SDS-PAGE gel.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: In the non-reducing gel, a fully reduced protein will migrate as a single band corresponding to its monomeric molecular weight. Incompletely reduced or non-reduced protein may show higher molecular weight bands corresponding to dimers or oligomers. The reducing gel serves as a control to show the position of the fully reduced monomer.

Ensuring Reproducibility
  • Use Fresh Reagents: The stability of thiol-based reducing agents is a critical factor.[10] Always prepare fresh solutions of DTT and other thiol-based reagents, or use aliquots that have been stored properly.

  • Control for Oxygen: Oxygen can re-oxidize free thiols.[10] For highly sensitive experiments, de-gas your buffers.

  • Consistent Conditions: Maintain consistent temperature, pH, and incubation times across all experiments.

  • Replication: Repeat experiments on different days with independently prepared reagents to ensure the observed results are not due to random error.[3]

Logical Framework for Agent Selection

agent_selection start Experiment Goal downstream_app Downstream Application? start->downstream_app ph_consideration pH Constraint? downstream_app->ph_consideration No Maleimide/IMAC tcep Use TCEP downstream_app->tcep Maleimide Labeling or IMAC stability_need Long-term Stability Needed? ph_consideration->stability_need pH > 7.0 ph_consideration->tcep pH < 7.0 stability_need->tcep Yes dtt Use DTT (freshly prepared) stability_need->dtt No (short incubation) compound_x Consider 1,8-Bis(cystineyl)-3,6-dioxa-octane (Requires empirical validation) dtt->compound_x Odor is a concern

Caption: Decision tree for selecting a disulfide reducing agent.

Conclusion and Future Outlook

While DTT and TCEP remain the workhorses for disulfide reduction in most laboratories, the exploration of new reagents is vital for advancing research capabilities. 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride, based on its chemical structure, presents an intriguing alternative that may offer benefits in terms of solubility and handling. However, without direct comparative data, its efficacy and impact on experimental reproducibility remain speculative.

The experimental framework provided in this guide offers a robust methodology for the systematic evaluation of this and other novel reducing agents. By adhering to rigorous experimental design and focusing on the principles of reproducibility, the scientific community can build a more reliable foundation for future discoveries. It is through such meticulous and comparative studies that we can confidently expand our molecular toolkit and enhance the quality and impact of our research.

References

  • 3,6-Dioxa-1,8-octanedithiol: Properties and Applications for Specialty Chemicals. (2026, February 27). [Source URL not available]
  • Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]

  • Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. (2008, September 1). PubMed. [Link]

  • Protein Reduction, Alkylation, Digestion. (2011, October 4). University of Washington Proteomics Resource. [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides. (2022, July 20). Chemistry LibreTexts. [Link]

  • A simple method for the quantitative analysis of resin bound thiol groups. [Source URL not available]
  • 10.12: Redox Reactions of Thiols and Disulfides. (2020, March 30). Chemistry LibreTexts. [Link]

  • Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... Protocols.io. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC. [Link]

  • Which reducing agent do you prefer?. (2013, April 23). ResearchGate. [Link]

  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry1. [Source URL not available]
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC. [Link]

  • Reducing Agents - Definition and Relevance. NanoTemper. [Link]

  • 3,6-DIOXA-1,8-OCTANEDITHIOL One Chongqing Chemdad Co. ,Ltd. [Source URL not available]
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020, July 30). PubMed. [Link]

  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (2023, April 3). MDPI. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Source URL not available]
  • Is there a reliable source for storage and stability of reducing agents like DTT?. (2018, October 5). [Source URL not available]
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020, July 30). Semantic Scholar. [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC. [Link]

  • Disulfide. Wikipedia. [Link]

  • Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. PMC. [Link]

  • Dithiol. Wikipedia. [Link]

  • Medicinal Thiols: Current Status and New Perspectives. PMC. [Link]

  • Quality control of protein reagents for the improvement of research data reproducibility. (2021, May 14). [Source URL not available]
  • Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. (2007, December 4). ACS Publications. [Link]

  • The challenges of reproducibility in life science research. (2017, May 23). Malvern Panalytical. [Link]

  • Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. (2025, November 20). ACS Publications. [Link]

  • Full article: Tackling reproducibility: lessons for the proteomics community. Taylor & Francis. [Link]

  • Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization. PMC. [Link]

  • Arkema DMDO Polythiols. [Source URL not available]
  • Breaking a Couple: Disulfide Reducing Agents 1. Digital CSIC. [Link]

  • Can DTT be used to reduce the disulfide bond at pH 6.0?. (2014, June 23). ResearchGate. [Link]

  • 2,2′-(Ethylenedioxy)diethanethiol. Krackeler Scientific, Inc.. [Link]

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A Spectroscopic Guide to Chiral Fluorescent Sensors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of stereochemistry, the ability to rapidly and accurately determine the enantiomeric composition of chiral molecules is paramount. From drug development, where the chirality of a molecule can mean the difference between a therapeutic effect and severe toxicity, to quality control in the food and fragrance industries, the demand for sensitive and efficient enantioselective analysis is ever-present. Chiral fluorescent sensors have emerged as a powerful tool in this domain, offering real-time, high-sensitivity detection that complements traditional chromatographic techniques.

This guide provides a comprehensive spectroscopic comparison of different classes of chiral fluorescent sensors. Moving beyond a simple catalog of available technologies, we will delve into the mechanistic principles, critically evaluate performance metrics with supporting experimental data, and provide detailed protocols for the key spectroscopic techniques used in their characterization. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to not only select the appropriate sensor for their needs but also to understand the causality behind the experimental choices that underpin robust and reliable chiral analysis.

The Foundation: Principles of Chiral Fluorescent Sensing

Chiral fluorescent sensors operate on the principle of diastereomeric interaction. A chiral sensor (the host) selectively binds to one enantiomer of a chiral analyte (the guest) over the other. This recognition event is then translated into a measurable change in the sensor's fluorescence properties, such as intensity (enhancement or quenching), emission wavelength (ratiometric shift), or excited-state lifetime. The magnitude of this change is directly related to the enantiomeric excess (ee) of the analyte.

The design of effective chiral fluorescent sensors hinges on creating a well-defined chiral microenvironment that promotes specific non-covalent interactions—such as hydrogen bonding, π-π stacking, and steric hindrance—with the analyte. The choice of the fluorophore and the chiral recognition unit are critical design elements that dictate the sensor's sensitivity, selectivity, and photophysical response.

A Comparative Overview of Chiral Fluorescent Sensor Platforms

The field of chiral fluorescent sensing is diverse, with several classes of sensors developed to address different analytical challenges. Here, we compare the most prominent platforms, highlighting their unique characteristics, advantages, and limitations.

BINOL-Based Small Molecule Sensors

1,1'-Bi-2-naphthol (BINOL) is a cornerstone in the design of small molecule chiral fluorescent sensors. Its axial chirality, rigid structure, and tunable fluorescence properties make it an excellent scaffold for creating highly enantioselective sensors.[1][2]

Working Principle: BINOL-based sensors typically incorporate recognition sites, such as amino alcohols or aldehydes, that can interact with chiral analytes like amino acids, amino alcohols, and carboxylic acids.[1][3] This interaction often leads to a significant fluorescence enhancement or quenching, with a pronounced difference between the two enantiomers.

Signaling Pathway:

Sensor BINOL-based Sensor Complex_R Diastereomeric Complex (R) Sensor->Complex_R Binds Complex_S Diastereomeric Complex (S) Sensor->Complex_S Binds Analyte_R R-Enantiomer Analyte_R->Complex_R Analyte_S S-Enantiomer Analyte_S->Complex_S Fluorescence_High Strong Fluorescence Change Complex_R->Fluorescence_High Fluorescence_Low Weak/No Fluorescence Change Complex_S->Fluorescence_Low

Caption: BINOL sensor forming diastereomeric complexes with different fluorescence outputs.

Performance: BINOL-based sensors have demonstrated remarkable enantioselective fluorescence enhancement ratios (ef), with some systems showing over 950-fold enhancement for one enantiomer compared to the other.[1]

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. By incorporating chiral ligands, MOFs can be designed as highly effective and recyclable chiral fluorescent sensors.[4][5]

Working Principle: The porous nature of MOFs allows for the selective inclusion of guest molecules. Chiral recognition occurs within the chiral pores of the MOF, and the interaction with the analyte can modulate the fluorescence of the framework, which can be derived from the organic linkers or encapsulated fluorescent guests. Some MOFs can also act as ratiometric sensors, exhibiting a shift in their emission wavelength upon analyte binding.[6]

Experimental Workflow:

Start Disperse Chiral MOF in Solvent Add_Analyte Add Chiral Analyte Solution Start->Add_Analyte Incubate Incubate and Mix Add_Analyte->Incubate Measure Measure Fluorescence Spectrum Incubate->Measure Analyze Analyze Fluorescence Change (Intensity/Wavelength Shift) Measure->Analyze

Caption: Workflow for chiral sensing using Metal-Organic Frameworks.

Performance: Chiral MOFs have shown impressive enantioselective ratios (er), with values as high as 14.97 reported for the recognition of aspartic acid dimethyl ester.[4] Their recyclability is a significant advantage over small molecule sensors.

Cyclodextrin-Based Sensors

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. Their inherent chirality and ability to form inclusion complexes with a wide range of guest molecules make them versatile platforms for chiral sensing.[7][8]

Working Principle: Chiral recognition by cyclodextrins is based on the differential inclusion of enantiomers into their chiral cavity. To generate a fluorescent signal, a fluorophore is typically attached to the cyclodextrin rim. The binding of a guest molecule can alter the microenvironment of the fluorophore, leading to a change in its fluorescence.

Performance: The enantioselectivity of native cyclodextrins can be moderate. However, by modifying the cyclodextrin with additional chiral selectors or by incorporating them into more complex systems like covalent organic frameworks, their chiral recognition capabilities can be significantly enhanced.[9][10]

Chiral Quantum Dots (QDs) and Carbon Dots (CDs)

Chiral quantum dots (QDs) and carbon dots (CDs) are semiconductor nanocrystals and carbon-based nanoparticles, respectively, that have been surface-functionalized with chiral ligands. They offer high photostability, tunable emission wavelengths, and a large surface area for interaction.[11][12][13]

Working Principle: The chiral ligands on the surface of QDs and CDs create a chiral environment that can selectively interact with enantiomers. This interaction can affect the photoluminescence of the nanoparticles through mechanisms such as electron transfer or energy transfer, leading to fluorescence quenching or enhancement.[11][12]

Performance: Chiral QDs and CDs have shown promise in the enantioselective recognition of amino acids and other biomolecules.[11][12] The sensitivity of these sensors can be very high due to the excellent photophysical properties of the nanoparticles.

Lanthanide Complexes

Lanthanide complexes are known for their unique photophysical properties, including long-lived luminescence and sharp emission bands. When incorporated into chiral structures, they can serve as highly sensitive probes for chiroptical analysis, particularly through Circularly Polarized Luminescence (CPL).[14][15][16]

Working Principle: Chiral ligands sensitize the lanthanide ion's luminescence. The interaction of the chiral lanthanide complex with an analyte can modulate the luminescence intensity or, more powerfully, the degree of circular polarization of the emitted light.

Performance: Lanthanide complexes can exhibit large luminescence dissymmetry factors (glum), making them excellent candidates for CPL-based sensing, which offers a higher level of discrimination than simple fluorescence intensity measurements.[17]

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes key performance metrics for representative examples from each class of chiral fluorescent sensors.

Sensor TypeExample SensorAnalyteef / erQuantum Yield (Φ)Binding Constant (K)Response TimeReference
BINOL-based (S)-BINOL-diamine derivativeMandelic Acid>950Not ReportedNot Reported< 1 min[1]
BINOL-based H8-BINOL-triazole derivativePhenylalanine104.48Not ReportedNot ReportedNot Reported[18]
MOF Cd(II) MOF with H8-BINOLAspartic acid dimethyl ester14.97Not ReportedNot Reported~30 min[4]
MOF Zn(II) MOF with BINOL and D-camphoric acid1-Phenylethanol3.92Not ReportedNot Reported~1 h[5]
Cyclodextrin β-CD modified with dansylTryptophan~2-3Not Reported~10³ M⁻¹Fast[7]
Quantum Dot L/D-Cys-CdTe QDsAmino AcidsQualitative~15-30%Not Reported~10 min[11][12]
Carbon Dot L/D-Cys CDsLysineHigh (visual)~8%Not ReportedFast[13]
Lanthanide Complex Eu(III) complexAmino AcidsHigh (glum)~10-20%Not ReportedFast[17]

Note: ef (enantiomeric fluorescence enhancement ratio) = (Imajor - I0) / (Iminor - I0); er (enantioselective ratio) is a similar metric for MOFs. Direct comparison of these values should be done with caution as experimental conditions vary.

Experimental Protocols for Spectroscopic Characterization

The reliability of any comparative study rests on the rigor of the experimental methods. Here, we provide detailed, step-by-step protocols for the three key spectroscopic techniques used to evaluate chiral fluorescent sensors.

Fluorescence Titration for Binding Constant Determination

Fluorescence titration is a fundamental technique to quantify the binding affinity between a sensor and an analyte.

Objective: To determine the binding constant (K) of a chiral sensor for each enantiomer of an analyte.

Materials and Equipment:

  • Fluorometer with temperature control

  • High-precision micropipettes

  • Quartz cuvettes (1 cm path length)

  • Stock solution of the chiral fluorescent sensor of known concentration

  • Stock solutions of each enantiomer of the analyte of known concentration

  • Spectroscopic grade solvent

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the sensor in a suitable solvent. The concentration should be such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Prepare stock solutions of the R- and S-enantiomers of the analyte at a concentration significantly higher than that of the sensor.

  • Instrument Setup:

    • Set the excitation and emission wavelengths based on the spectral properties of the sensor.

    • Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio without saturating the detector.

    • Equilibrate the sample holder to the desired temperature.

  • Titration Procedure:

    • Place a known volume and concentration of the sensor solution in the cuvette.

    • Record the initial fluorescence intensity (F0).

    • Add a small aliquot of the analyte stock solution to the cuvette.

    • Mix thoroughly and allow the system to reach equilibrium (typically a few minutes).

    • Record the fluorescence intensity (F).

    • Repeat the addition of the analyte, recording the fluorescence intensity after each addition, until the fluorescence signal shows saturation.

    • Repeat the entire titration for the other enantiomer.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity (ΔF = F - F0) as a function of the analyte concentration.

    • Fit the titration data to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (K).[14][19]

Workflow for Binding Constant Determination:

Start Prepare Sensor and Analyte Solutions Titration Perform Fluorescence Titration Start->Titration Data_Collection Record Fluorescence Intensity vs. [Analyte] Titration->Data_Collection Data_Analysis Non-linear Regression Fitting Data_Collection->Data_Analysis Result Determine Binding Constant (K) Data_Analysis->Result

Caption: Step-by-step workflow for determining the binding constant via fluorescence titration.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful technique to probe the chiral recognition process and conformational changes upon binding.[20][21]

Objective: To observe changes in the CD spectrum of the sensor-analyte system, providing insights into the diastereomeric interactions.

Materials and Equipment:

  • CD spectropolarimeter

  • Quartz cuvettes with a short path length (e.g., 0.1 cm)

  • Solutions of the sensor and each enantiomer of the analyte

Protocol:

  • Sample Preparation:

    • Prepare solutions of the sensor alone, the sensor with the R-enantiomer, and the sensor with the S-enantiomer at appropriate concentrations. The solvent and buffer must be transparent in the wavelength range of interest.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.

    • Set the wavelength range, scanning speed, bandwidth, and response time.

    • Record a baseline spectrum with the solvent/buffer.

  • Measurement:

    • Record the CD spectrum of the sensor alone.

    • Record the CD spectra of the sensor-analyte complexes for both enantiomers.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectra.

    • Compare the CD spectra of the free sensor and the diastereomeric complexes. Significant changes in the CD signal indicate a strong chiral interaction and can provide information about the geometry of the complex.[22]

Circularly Polarized Luminescence (CPL) Spectroscopy

CPL spectroscopy is the emission analogue of CD, measuring the differential emission of left- and right-circularly polarized light. It provides information about the chiral nature of the excited state and can be a highly sensitive method for enantioselective sensing.[23][24]

Objective: To measure the luminescence dissymmetry factor (glum) of the sensor in the presence of each enantiomer.

Materials and Equipment:

  • CPL spectrometer

  • Quartz cuvettes

  • Solutions of the sensor and each enantiomer of the analyte

Protocol:

  • Sample Preparation:

    • Prepare solutions as for fluorescence and CD measurements.

  • Instrument Setup:

    • Set the excitation wavelength and emission wavelength range.

    • Calibrate the instrument using a known CPL standard if available.[25]

  • Measurement:

    • Record the total fluorescence spectrum and the CPL spectrum (difference spectrum) simultaneously.

    • Perform measurements for the sensor alone and in the presence of each enantiomer.

  • Data Analysis:

    • Calculate the luminescence dissymmetry factor (glum) using the formula: glum = 2 * (IL - IR) / (IL + IR) where IL and IR are the intensities of left- and right-circularly polarized emission, respectively.

    • A significant difference in the glum values for the two enantiomers indicates strong enantioselective recognition in the excited state.[26][27]

The Influence of Experimental Conditions

The performance of a chiral fluorescent sensor is not solely an intrinsic property but can be significantly influenced by the experimental environment.

  • Solvent: The polarity, viscosity, and hydrogen-bonding capability of the solvent can affect the stability of the diastereomeric complexes and the photophysical properties of the fluorophore.[28][29]

  • pH: For sensors and analytes with acidic or basic functional groups, pH can alter their protonation state, thereby influencing the binding interactions and the fluorescence response.[30]

It is crucial to optimize and control these parameters to ensure reproducible and meaningful results.

Conclusion and Future Outlook

The field of chiral fluorescent sensing continues to evolve, driven by the need for more sensitive, selective, and versatile analytical tools. While small molecule sensors based on scaffolds like BINOL have demonstrated exceptional enantioselectivity, newer platforms such as MOFs and chiral nanomaterials offer advantages in terms of recyclability and tunability. The application of advanced spectroscopic techniques, particularly CPL, is poised to provide deeper insights into chiral recognition phenomena and enable the development of next-generation sensors with even higher levels of discrimination.

As a senior application scientist, I encourage researchers to not only consider the performance metrics of a sensor but also to develop a thorough understanding of the underlying spectroscopic principles and experimental variables. By adopting a rigorous and systematic approach to the spectroscopic comparison of chiral fluorescent sensors, the scientific community can accelerate the development of innovative solutions for the critical task of enantioselective analysis.

References

(Please note: The following list is a compilation of the sources used to generate this guide. The URLs are provided for verification.)

  • Circularly Polarised Luminescence: Understanding the Principles and Applications - Edinburgh Instruments. (2025, February 3). Retrieved from [Link]

  • Fluorescence and Optical Activity of Chiral CdTe Quantum Dots in Their Interaction with Amino Acids. ACS Nano. (2020, April 28). Retrieved from [Link]

  • Determination of the binding constant. Retrieved from [Link]

  • Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. Chemical Science. (2012, October 26). Retrieved from [Link]

  • Fluorescence and Optical Activity of Chiral CdTe Quantum Dots in Their Interaction with Amino Acids. ACS Nano. (2020, April 16). Retrieved from [Link]

  • Fluorescence and Optical Activity of Chiral CdTe Quantum Dots in Their Interaction with Amino Acids. ResearchGate. (2020, April 16). Retrieved from [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

  • A chiral metal–organic framework fluorescent sensor incorporating H8-BINOL. Materials Chemistry Frontiers. Retrieved from [Link]

  • Enhancing enantioselectivity in chiral metal organic framework fluorescent sensors. Find an Expert - The University of Melbourne. Retrieved from [Link]

  • Fluorescence and Optical Activity of Chiral CdTe Quantum Dots in Their Interaction with Amino Acids. PubMed. (2020, April 28). Retrieved from [Link]

  • Multicenter Metal-Organic Framework-Based Ratiometric Fluorescent Sensors. Advanced Materials. (2020, January 15). Retrieved from [Link]

  • Lanthanide complexes in molecular recognition and chirality sensing of biological substrates. Chemical Reviews. (2002, June 15). Retrieved from [Link]

  • Recent Advances in Application of Circularly Polarized Luminescence Probes toward Bioimaging Technology. ACS Applied Bio Materials. (2025, August 26). Retrieved from [Link]

  • Circularly Polarised Luminescence (CPL) as a Contingency Assay for 'Mirror Life' Bio-Hazards. ChemRxiv. (2026, February 17). Retrieved from [Link]

  • Spectroscopic investigations of solvent effect on chiral interactions. Journal of Biochemical and Biophysical Methods. (2005, June 30). Retrieved from [Link]

  • Calculate fluorescence quantum yield. FluorTools.com. Retrieved from [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • A Beginner's Guide to Circular Dichroism Spectroscopy. Creative Biostructure. (2025, July 8). Retrieved from [Link]

  • Circular Dichroism Sensing: Strategies and Applications. Angewandte Chemie International Edition. (2024, May 6). Retrieved from [Link]

  • Mastering Circular Dichroism: Techniques, Troubleshooting & Advances. Retrieved from [Link]

  • Do amino acid functionalization stratagems on carbonaceous quantum dots imply multiple applications? A comprehensive review. RSC Advances. (2021, October 29). Retrieved from [Link]

  • Theoretical and experimental analysis of circularly polarized luminescence spectrophotometers for artifact-free measurements using a single CCD camera. Nature Communications. (2023, February 24). Retrieved from [Link]

  • Circularly Polarized Luminescence: A Review of Experimental and Theoretical Aspects. Applied Spectroscopy. (2018, August 1). Retrieved from [Link]

  • Recent advances in β-cyclodextrin-based materials for chiral recognition. Chemical Communications. (2023, July 4). Retrieved from [Link]

  • A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. (2017, March 17). Retrieved from [Link]

  • Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews. (2010, December 1). Retrieved from [Link]

  • Circular Dichroism Sensing: Strategies and Applications. ResearchGate. Retrieved from [Link]

  • Enantioselective Fluorescent Sensors: A Tale of BINOL. Accounts of Chemical Research. (2011, August 11). Retrieved from [Link]

  • Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine. RSC Advances. (2022, April 19). Retrieved from [Link]

  • Temperature-Dependent Circularly Polarized Luminescence Measurement Using KBr Pellet Method. Frontiers in Chemistry. (2020, June 22). Retrieved from [Link]

  • Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. Sensors. (2006, June 22). Retrieved from [Link]

  • Circularly Polarized Luminescence. JASCO Global. (2025, April 23). Retrieved from [Link]

  • Recent advances of BINOL-based sensors for enantioselective fluorescence recognition. Analyst. (2017, August 29). Retrieved from [Link]

  • 2 Tutorial on Fluorescence and. Retrieved from [Link]

  • Enhanced Chiral Recognition Abilities of Cyclodextrin Covalent Organic Frameworks via Chiral/Achiral Functional Modification. ResearchGate. Retrieved from [Link]

  • Ratiometric Fluorescence Chiral Sensors for pH Monitoring and Its Applications in Indicator Paper and Bioimaging. Analytical Chemistry. (2025, October 8). Retrieved from [Link]

  • A chiral metal–organic framework/cyclodextrin sensing interface for the chiral discrimination of tryptophan enantiomers. Analyst. (2020, January 20). Retrieved from [Link]

    • General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. Rsc.org. Retrieved from [Link]

  • Enhanced Chiral Recognition Abilities of Cyclodextrin Covalent Organic Frameworks via Chiral/Achiral Functional Modification. ACS Applied Materials & Interfaces. (2022, May 24). Retrieved from [Link]

  • Enantioselective Fluorescent Sensors: A Tale of BINOL. Accounts of Chemical Research. (2011, August 11). Retrieved from [Link]

  • The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein. ResearchGate. Retrieved from [Link]

  • Circular Dichroism. (2004, September 20). Retrieved from [Link]

  • Conjugated polymer-enhanced enantioselectivity in fluorescent sensing. Chemical Communications. (2011, May 25). Retrieved from [Link]

  • A new horizon for vibrational circular dichroism spectroscopy: a challenge for supramolecular chirality. Chemical Society Reviews. (2020, March 18). Retrieved from [Link]

  • Conjugated polymer-enhanced enantioselectivity in fluorescent sensing. RSC Publishing. (2011, May 25). Retrieved from [Link]

  • Development of a novel fluorescent sensor to detect a specific range of pH. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper and safe disposal of these materials is a critical, yet often overlooked, aspect of laboratory management. This guide provides a detailed, step-by-step protocol for the responsible disposal of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride, ensuring the safety of personnel and the preservation of our environment.

Hazard Assessment and Chemical Profile

  • Cystineyl Groups: The presence of cysteine moieties suggests that the compound may possess irritant properties similar to cysteine, which can affect the skin, eyes, and respiratory system[2]. The thiol groups (-SH) in cysteine are also susceptible to oxidation, which can lead to the formation of disulfide bonds[3].

  • Dioxa-octane Backbone: Structurally related compounds containing a dioxa-octane backbone with thiol groups, such as 3,6-Dioxa-1,8-octanedithiol, are classified as toxic if swallowed, harmful if inhaled, and very toxic to aquatic life with long-lasting effects[4]. Therefore, it is prudent to assume that 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride may exhibit similar aquatic toxicity.

  • Dihydrochloride Salt: The dihydrochloride form indicates that the compound is a salt of hydrochloric acid. In solution, it will likely be acidic and could be corrosive.

Quantitative Data Summary:

PropertyValue/InformationSource
CAS Number 1356019-49-2[1]
Molecular Formula C₁₂H₂₆Cl₂N₂O₆S₂[1]
Molecular Weight 356.45876 g/mol [1]
Physical State Likely a solidInferred
Potential Hazards Skin/eye/respiratory irritant, potential aquatic toxicity, acidic natureInferred from structural analogs[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU) are mandatory[5].

  • Hand Protection: Use compatible, chemical-resistant gloves[5].

  • Protective Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin contact[5].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[5].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.

Solid Waste Disposal (Unused or Expired Compound)
  • Container Integrity: Ensure the original container is securely sealed. If the original container is compromised, the material should be transferred to a new, properly labeled, and sealed container that is compatible with acidic and potentially corrosive materials[2][5].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride"[2][5].

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal company.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials[5][6].

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. Contact your institution's EHS department to facilitate this process[2][5].

Solution Waste Disposal
  • Waste Collection: All aqueous and solvent-based solutions containing 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride must be collected in a designated, sealed, and clearly labeled hazardous waste container[6]. The container should be compatible with the solvent used[6].

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name of the compound. Additionally, list all solvents and their approximate concentrations[6].

  • pH Consideration: Given the dihydrochloride nature, solutions are likely to be acidic. Do not mix with bases or other incompatible chemicals in the same waste container to avoid violent reactions.

  • Storage and Disposal: Follow the same storage and professional disposal procedures as outlined for solid waste[6].

Disposal of Contaminated Materials

Any materials that have come into contact with 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride, such as pipette tips, gloves, and paper towels, must be treated as hazardous waste.

  • Collection: Collect these materials in a separate, sealed bag or container[5].

  • Labeling: Label the container as "Hazardous Waste - Contaminated Materials with 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride"[5].

  • Disposal: Dispose of this container through your institution's hazardous waste management program[5].

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and the institutional EHS department[2].

  • Avoid Contact: Do not touch the spilled material without appropriate PPE. Avoid inhaling any dust[2].

  • Cleanup: For minor spills, and only if you are trained to do so, gently cover the spill with an inert absorbent material (such as sand or vermiculite) and scoop it into a labeled hazardous waste container. Avoid generating dust[2]. For major spills, await the arrival of trained emergency responders[2].

  • Decontamination: Clean the spill area with a suitable decontaminating solution and collect the cleaning materials for disposal as hazardous waste[5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal Solid Solid Compound SolidContainer Seal in Labeled Hazardous Waste Container Solid->SolidContainer Solution Solution SolutionContainer Collect in Labeled Hazardous Waste Container (Solvent Compatible) Solution->SolutionContainer Contaminated Contaminated Materials ContaminatedContainer Seal in Labeled Hazardous Waste Bag/Container Contaminated->ContaminatedContainer Storage Store in Designated, Secure Area SolidContainer->Storage SolutionContainer->Storage ContaminatedContainer->Storage Disposal Arrange Pickup by Licensed Waste Disposal Service (via EHS) Storage->Disposal

Caption: Disposal workflow for 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not just a regulatory requirement; it is a professional obligation.

References

  • NO. 7 - Safety Data Sheet . [Link]

  • SAFETY DATA SHEET . [Link]

Sources

×

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Feasible Synthetic Routes

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